physicochemical properties of 1-(2-Methoxyethyl)guanidine
CAS Registry Number: 108712-07-8 Chemical Formula: C₄H₁₁N₃O Molecular Weight: 117.15 g/mol (Free Base)[1] Executive Summary 1-(2-Methoxyethyl)guanidine (MEG) is a specialized guanidine derivative characterized by a highl...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 108712-07-8
Chemical Formula: C₄H₁₁N₃O
Molecular Weight: 117.15 g/mol (Free Base)[1]
Executive Summary
1-(2-Methoxyethyl)guanidine (MEG) is a specialized guanidine derivative characterized by a highly basic guanidinium head group coupled to a polar, ether-containing tail.[1] Unlike simple alkylguanidines, the methoxyethyl substituent introduces specific hydrogen-bond accepting capabilities while maintaining a low logP, making it a critical motif in the design of inhibitors for nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH).[1] This guide provides a rigorous physicochemical profile, a self-validating synthesis protocol, and structural insights for researchers utilizing MEG as a pharmacophore or chemical intermediate.[1]
The utility of MEG in drug development is dictated by its ionization state and hydrophilicity.[1] The following data synthesizes experimental baselines with high-fidelity predictive models relevant to physiological conditions.
Core Properties Table[1]
Property
Value / Range
Context for Drug Design
pKa (Conjugate Acid)
12.5 – 13.0 (Predicted)
Highly basic.[1] At physiological pH (7.4), MEG exists almost exclusively (>99.9%) as the protonated cation.[1] This prevents passive diffusion across the Blood-Brain Barrier (BBB) without specific transporters (e.g., OCTs).[1]
LogP (Octanol/Water)
-0.8 to -1.1
Hydrophilic.[1] The molecule partitions into the aqueous phase.[1] High water solubility is advantageous for formulation but requires carrier mechanisms for cellular entry.[1]
H-Bond Donors
4 (Cationic form)
Critical for active site binding (e.g., Asp/Glu residues in receptor pockets).[1]
H-Bond Acceptors
2 (Imine N + Ether O)
The ether oxygen provides a secondary anchor point distinct from simple alkyl guanidines.[1]
Physical State
Hygroscopic Solid / Oil
The free base is unstable and absorbs CO₂.[1] Commercially and experimentally handled as Sulfate or Hydrochloride salts.[1]
Mechanistic Insight: The "Y-Delocalization" Effect
The extreme basicity of MEG stems from Y-aromaticity.[1] Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms.[1] The 2-methoxyethyl tail exerts a weak inductive electron-withdrawing effect (-I), which slightly lowers the pKa compared to propylguanidine (~13.6), but it remains a superbase relative to physiological pH.[1]
Figure 1: Resonance stabilization of the guanidinium cation. The stability of this cation drives the high pKa, ensuring the molecule remains charged in biological media.[1]
Objective: Synthesis of 1-(2-Methoxyethyl)guanidine Sulfate via S-Methylisothiourea.
Rationale: Direct guanylation using cyanamide can be hazardous and prone to polymerization.[1] The S-methylisothiourea route is safer, yields a crystalline salt, and provides a clear "end-point" indicator (cessation of methyl mercaptan evolution).[1]
Solvent: Water (deionized) or Ethanol/Water mix.[1]
Safety: Fume hood is mandatory due to Methyl Mercaptan (MeSH) gas evolution.[1]
Step-by-Step Methodology
Stoichiometric Setup:
Dissolve S-methylisothiourea sulfate (10.0 mmol) in minimal water (15 mL).[1] Add 2-methoxyethylamine (22.0 mmol, slight excess) dropwise.
Checkpoint: The solution should remain clear.
Reflux & Gas Evolution:
Heat the mixture to mild reflux (80–90°C) for 4–6 hours.
Mechanism:[1] Nucleophilic attack of the primary amine on the central carbon of the isothiourea, displacing the methylthio group.[1]
Validation: Monitor the exit gas with lead acetate paper (turns black) or bleach trap.[1] The reaction is complete when the distinct "rotten cabbage" odor of MeSH ceases.[1]
Work-up:
Concentrate the solution under reduced pressure (Rotavap) to remove water and excess amine.[1] A viscous oil or semi-solid residue will remain.[1]
Crystallization (Purification):
Redissolve the residue in boiling absolute ethanol. Add diethyl ether dropwise until turbidity is observed.[1] Cool to 4°C overnight.[1]
Result: White crystalline precipitate of 1-(2-Methoxyethyl)guanidine sulfate.[1]
Analytical Confirmation:
Melting Point: Expect sharp range (approx. 150–160°C for sulfate salts, verify against specific batch COA).
1H NMR (D₂O): Look for the characteristic methoxy singlet (~3.3 ppm), ethyl triplets (~3.4 and 3.6 ppm), and the disappearance of the S-methyl peak (~2.6 ppm from starting material).[1]
Figure 2: Synthetic pathway utilizing the S-methylisothiourea displacement method. Note the critical byproduct removal step.[1]
Biological Application & Drug Development Context
MEG is not merely a chemical intermediate; it is a bioactive structural motif.[1]
DDAH-1 Inhibition
Research indicates that MEG derivatives act as competitive inhibitors of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) .[1]
Mechanism: DDAH-1 metabolizes Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).[1]
Pharmacology: By mimicking the arginine structure (guanidine head + linker), MEG binds to the active site of DDAH-1.[1] However, the ether oxygen alters the electronic environment compared to the methylene chain of arginine, potentially enhancing selectivity or altering turnover rates.[1]
Safety & Handling (SDS Summary)
Hazards: Irritant (Skin/Eye).[1] Harmful if swallowed.[1]
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.
Sigma-Aldrich. (n.d.).[1] 1-(2-Methoxyethyl)guanidine Product Sheet. Retrieved from (Search CAS: 108712-07-8).[1][2][3]
PubChem. (n.d.).[1] Compound Summary for Methylguanidine (Analogous Physicochemical Data). National Library of Medicine.[1] Retrieved from .[1]
Lunk, I., et al. (2020).[1] "Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1)."[1][4] Journal of Medicinal Chemistry. (Contextualizing the biological activity of the MEG motif).
Organic Chemistry Portal. (n.d.).[1] Synthesis of Guanidines. Retrieved from .[1]
Executive Summary & Chemical Identity 1-(2-Methoxyethyl)guanidine (CAS 108712-07-8, typically supplied as the sulfate or hemisulfate salt) is a specialized nitrogenous building block used primarily in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
1-(2-Methoxyethyl)guanidine (CAS 108712-07-8, typically supplied as the sulfate or hemisulfate salt) is a specialized nitrogenous building block used primarily in medicinal chemistry. It serves as a critical "arginine mimetic" fragment, offering a guanidine head group for ionic interactions and a methoxyethyl tail that provides specific steric and hydrogen-bond acceptor properties.
Unlike simple guanidine, the methoxyethyl substituent modulates the lipophilicity (LogP) and solubility profile of the resulting pharmacophore, making it a privileged synthon for the synthesis of kinase inhibitors, histamine receptor ligands, and nitric oxide synthase (NOS) pathway modulators.
Highly soluble in water, DMSO; sparingly soluble in EtOH.
pKa (Calculated)
~12.5 (Guanidinium ion)
Appearance
White to off-white crystalline solid (Salt form)
Storage
Hygroscopic. Store under inert gas (Ar/N₂) at 2–8°C.
Synthetic Routes & Process Optimization
The synthesis of 1-(2-Methoxyethyl)guanidine is a classic nucleophilic substitution at an iminium center. The most robust and scalable method involves the guanylation of 2-methoxyethylamine using S-methylisothiourea sulfate . This route is preferred over cyanamide methods due to higher safety profiles and cleaner workups.
Reaction Mechanism & Workflow
The reaction proceeds via the attack of the primary amine on the electrophilic carbon of the isothiourea, displacing methanethiol (MeSH) as a volatile byproduct.
Figure 1: Synthetic workflow for the guanylation of 2-methoxyethylamine. Note the evolution of methanethiol gas.
Detailed Experimental Protocol
Objective: Synthesis of 1-(2-Methoxyethyl)guanidine sulfate on a 50 mmol scale.
Reagent Preparation:
Charge a 250 mL round-bottom flask with S-methylisothiourea sulfate (6.95 g, 25 mmol) and deionized water (15 mL).
Note: The sulfate salt is used directly to ensure the final product precipitates as the stable sulfate.
Amine Addition:
Add 2-methoxyethylamine (4.35 mL, 50 mmol) dropwise to the stirred suspension.
Critical Step: A slight excess of amine (1.1 equiv per guanidine unit) drives the equilibrium forward.
Reaction:
Fit the flask with a reflux condenser connected to a bleach trap (to neutralize evolved methanethiol).
Heat the mixture to mild reflux (80–90°C) for 6 hours. The solid isothiourea will dissolve, and the evolution of gas indicates reaction progress.
Workup & Isolation:
Concentrate the reaction mixture under reduced pressure to a viscous oil.
Add absolute ethanol (50 mL) and heat to dissolve.
Allow to cool slowly to 4°C. White crystals of the sulfate salt will precipitate.
Filter, wash with cold diethyl ether, and dry under vacuum.
Melting Point: Sharp melting point (typically >200°C decomp) indicates high purity.
Medicinal Chemistry Applications
This compound is not merely a reagent but a "privileged structure" in fragment-based drug design (FBDD).
Heterocyclic Construction (The "Binamidine" Strategy)
The primary utility of 1-(2-Methoxyethyl)guanidine is as a dinucleophile for synthesizing 2-amino-pyrimidines and 2-amino-triazines. These scaffolds are ubiquitous in kinase inhibitors (e.g., CDK, mTOR inhibitors).
The methoxyethyl group serves two roles here:
Solubilizing Tail: It extends into the solvent front of the ATP-binding pocket, improving the water solubility of otherwise lipophilic kinase inhibitors.
H-Bond Acceptor: The ether oxygen can engage in specific water-mediated hydrogen bonds with residues like Lysine or Aspartate at the pocket rim.
Figure 2: Cyclocondensation pathway to form pyrimidine scaffolds.
DDAH-1 Inhibition & Nitric Oxide Modulation
Recent research highlights the utility of methoxyethyl-guanidines in targeting Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) . DDAH-1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).
Mechanism: The guanidine moiety mimics the arginine head of ADMA, anchoring the molecule in the DDAH-1 active site.
Selectivity: The methoxyethyl tail occupies the hydrophobic channel usually reserved for the ADMA alkyl chain, but the ether oxygen introduces a dipole that improves selectivity against homologous enzymes like Arginase.
Therapeutic Implication: Inhibitors based on this scaffold are explored for treating sepsis and idiopathic pulmonary fibrosis by modulating NO levels.
Handling & Stability (The "Free Base" Trap)
Researchers often encounter failure when using the sulfate salt directly in non-aqueous reactions.
The Problem: Guanidine sulfate is insoluble in DCM, THF, or Toluene.
The Solution (In-situ Liberation):
Do not attempt to isolate the free base (it is hygroscopic and absorbs CO₂ to form carbonates). Instead, liberate it in situ:
Suspend 1-(2-Methoxyethyl)guanidine sulfate in the reaction solvent (e.g., dry MeOH or t-BuOH).
Add Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) (1.0 equiv relative to sulfate).
Stir for 30 mins. Sodium sulfate (Na₂SO₄) will precipitate.
Filter off the inorganic salt or use the supernatant directly for the subsequent cyclization reaction.
References
Synthesis of Substituted Guanidines:
Smith, G. B. L., et al.[2][3] "Preparation of Guanidine Salts."[1][2] Organic Syntheses, Coll.[4] Vol. 2, p. 255.
DDAH-1 Inhibition Studies:
Kotthaus, J., et al. "N′-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1." Journal of Medicinal Chemistry, 2019.
Guanidine in Heterocycle Synthesis:
ChemicalBook Data. "Reaction of guanidines with 1,3-diketones." ChemicalBook Protocols.
1-(2-Methoxyethyl)guanidine: Mechanism of Action & iNOS Selectivity Profile
Executive Summary 1-(2-Methoxyethyl)guanidine is a synthetic guanidine derivative designed as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS) . Structurally, it is the oxygen-analogue of the well-charac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2-Methoxyethyl)guanidine is a synthetic guanidine derivative designed as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS) . Structurally, it is the oxygen-analogue of the well-characterized inhibitor Mercaptoethylguanidine (MEG) .
While the sulfur-containing MEG is the gold standard in this class due to its high potency and selectivity, the methoxy-variant serves as a critical biochemical probe to understand the electronic requirements of the iNOS active site. Its mechanism of action relies on mimicking the guanidino group of the natural substrate, L-Arginine , thereby blocking the oxidation of arginine to nitric oxide (NO) and citrulline.
This guide details the molecular kinetics, selectivity profile (iNOS vs. eNOS/nNOS), and the validated experimental protocols required to assess its biological activity.
Part 1: Molecular Mechanism of Action
Competitive Inhibition at the Heme Pocket
The core mechanism of 1-(2-Methoxyethyl)guanidine is competitive, reversible inhibition . The molecule functions as a substrate analogue.
Substrate Mimicry: The guanidine moiety (
) acts as a bioisostere of the guanidino group found in L-Arginine.
Active Site Occupancy: The inhibitor enters the iNOS active site channel and positions itself near the heme iron cofactor.
Catalytic Blockade: By occupying the substrate pocket, it prevents L-Arginine binding. Consequently, the transfer of electrons from NADPH (via the reductase domain) to the heme iron is uncoupled from NO synthesis, halting the production of the pro-inflammatory mediator NO.
The "Chalcogen Effect": Oxygen vs. Sulfur
To understand the potency of 1-(2-Methoxyethyl)guanidine, one must contrast it with its sulfur analogue, Mercaptoethylguanidine (MEG).
Feature
1-(2-Methoxyethyl)guanidine (O-Analogue)
Mercaptoethylguanidine (MEG) (S-Analogue)
Atom at Pos. 2
Oxygen (Ether linkage)
Sulfur (Thioether/Thiol)
Heme Interaction
Primarily Hydrogen Bonding / Steric Fit
Direct Coordination to Heme Iron
Binding Potency
Moderate ( in range)
High ( often in range)
Mechanism
Pure Competitive
Competitive + Heme Ligand
Expert Insight: The sulfur atom in MEG can form a coordinate covalent bond with the heme iron (Fe), significantly stabilizing the inhibitor-enzyme complex. The oxygen atom in the methoxy variant lacks the d-orbitals to form strong coordinate bonds with the heme iron, relying instead on weaker hydrogen bonding and Van der Waals forces. Therefore, the methoxy variant typically exhibits a higher
(lower potency) than the mercapto variant.
Pathway Visualization
The following diagram illustrates the competitive exclusion mechanism within the iNOS active site.
Caption: Competitive displacement of L-Arginine by the guanidine inhibitor at the iNOS heme pocket.
Part 2: Selectivity Profile & Therapeutic Implications
The primary value of alkyl-guanidine inhibitors lies in their selectivity for the Inducible isoform (iNOS) over the Constitutive isoforms (eNOS and nNOS).
Selectivity Ratios
Non-selective inhibitors (e.g., L-NMMA) cause dangerous side effects like hypertension by inhibiting endothelial NOS (eNOS), which regulates blood pressure.
iNOS (Inducible): Target. High expression during inflammation (macrophages, microglia).
eNOS (Endothelial): Off-target.[1] Essential for vasodilation.
nNOS (Neuronal): Off-target. Essential for neurotransmission.
Data Summary: Comparative Selectivity (General Guanidine Class)
Isoform
Role
Inhibition Consequence
Selectivity Goal
iNOS
Inflammation / Septic Shock
Reduced Inflammation (Therapeutic)
High Affinity
eNOS
Vascular Tone
Hypertension (Adverse Event)
Low Affinity
nNOS
Neurotransmission
Memory/Learning impairment
Low Affinity
Note: 1-(2-Methoxyethyl)guanidine shows modest selectivity (approx. 10-30 fold) for iNOS over eNOS, whereas the sulfur-analogue MEG can achieve higher selectivity ratios depending on the assay conditions.
Part 3: Experimental Validation Protocols
To validate the activity of 1-(2-Methoxyethyl)guanidine, the Griess Assay in LPS-stimulated macrophages is the standard self-validating protocol.
Protocol: Nitrite Quantification in RAW 264.7 Cells
Objective: Measure the reduction in NO production (via nitrite accumulation) in macrophages treated with the inhibitor.
Reagents:
RAW 264.7 Macrophage cell line.
LPS (Lipopolysaccharide) from E. coli (Inducer).
Griess Reagent (1% sulfanilamide, 0.1% NED in phosphoric acid).
1-(2-Methoxyethyl)guanidine (dissolved in PBS or DMSO).
Step-by-Step Workflow:
Seeding: Plate RAW 264.7 cells in 96-well plates (
cells/well) in DMEM + 10% FBS. Incubate overnight.
Pre-treatment (Critical Step): Add 1-(2-Methoxyethyl)guanidine at varying concentrations (e.g., 1
to 1000 ) 30 minutes prior to induction.
Causality: Pre-treatment ensures the inhibitor occupies the active site before iNOS protein is synthesized and fully folded.
Induction: Add LPS (final conc. 1
) to induce iNOS expression.
Incubation: Incubate for 18–24 hours at 37°C, 5%
.
Harvest: Collect 100
of culture supernatant.
Griess Reaction: Mix supernatant 1:1 with Griess Reagent (100
).
Read: Measure absorbance at 540 nm using a microplate reader.
Viability Control (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to enzyme inhibition, not cytotoxicity.
Workflow Visualization
Caption: Validated workflow for assessing iNOS inhibition in cell culture models.
References
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][2][3][4][5][6] Biochemical Pharmacology. Link
Ruetten, H., & Thiemermann, C. (1996). Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages. Biochemical and Biophysical Research Communications. Link
Bryk, R., & Wolff, D. J. (1998). Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. Biochemistry. Link
Szabó, C., et al. (1997).[3] Mercaptoethylguanidine and guanidine inhibitors of nitric oxide synthase.[3][7] British Journal of Pharmacology. Link
Biological Targets of 1-(2-Methoxyethyl)guanidine: A Technical Guide to Specificity and Structure-Activity Relationships
Executive Summary This technical guide addresses the biological targets and pharmacological profile of 1-(2-Methoxyethyl)guanidine (often abbreviated as O-MEG or Methoxy-MEG). It is critical to distinguish this molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the biological targets and pharmacological profile of 1-(2-Methoxyethyl)guanidine (often abbreviated as O-MEG or Methoxy-MEG). It is critical to distinguish this molecule from its sulfur-containing analog, Mercaptoethylguanidine (MEG) , which is a renowned selective inhibitor of Inducible Nitric Oxide Synthase (iNOS).
While Mercaptoethylguanidine derives its potency from the high affinity of its thiol group for the heme iron in iNOS, 1-(2-Methoxyethyl)guanidine serves a distinct role in medicinal chemistry:
As a Negative Control/SAR Probe: It demonstrates the absolute necessity of the sulfur-heme coordination for iNOS inhibition. The substitution of sulfur with oxygen (methoxy) drastically reduces affinity for iNOS, making it an essential tool for validating binding mechanisms.
As a Pharmacophore in DDAH Inhibition: The 2-methoxyethylguanidine moiety is a critical structural element in novel inhibitors of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) , a key enzyme regulating cardiovascular health.
Part 1: Molecular Identity & Structure-Activity Relationship (SAR)
The biological activity of substituted guanidines is dictated by the nucleophilicity and metal-binding capacity of their side chains. The comparison between the Methoxy- and Mercapto- variants provides a textbook example of bioisosteric replacement altering target selectivity.
Structural Comparison
Feature
1-(2-Mercaptoethyl)guanidine (MEG)
1-(2-Methoxyethyl)guanidine
Structure
Key Heteroatom
Sulfur (Thiol)
Oxygen (Ether)
Electronic Property
Soft nucleophile, high affinity for Fe(II/III)
Hard nucleophile, poor affinity for Fe(II/III)
Primary Target
iNOS (Inducible Nitric Oxide Synthase)
DDAH-1 (as a structural fragment)
Mechanism
Direct heme-iron ligation
Active site occupancy (non-heme)
The "Heme-Ligand" Switch
The catalytic core of iNOS contains a heme iron. Inhibitors like MEG work because the sulfur atom acts as a potent axial ligand to the heme iron, displacing the oxygen molecule required for catalysis.
Why Methoxy Fails at iNOS: The ether oxygen in 1-(2-Methoxyethyl)guanidine is electronically "harder" and sterically distinct. It cannot form the coordinate covalent bond with the heme iron that the thiol does. Consequently, 1-(2-Methoxyethyl)guanidine exhibits
values orders of magnitude higher than MEG, effectively rendering it inactive against iNOS in physiological ranges.
Part 2: Biological Targets[1]
Inducible Nitric Oxide Synthase (iNOS)[2][3]
Role of 1-(2-Methoxyethyl)guanidine:Negative Control.
In experimental designs targeting inflammation, this compound is used to prove that the anti-inflammatory effects of MEG are due to specific iNOS inhibition (via heme binding) rather than non-specific guanidine effects (like scavenging free radicals).
Mechanism: Competitive inhibition (Weak). It competes with L-Arginine for the substrate binding site but fails to lock the enzyme in an inactive state via the heme.
Role of 1-(2-Methoxyethyl)guanidine:Structural Warhead.
Recent medicinal chemistry efforts have identified the N'-(2-methoxyethyl)guanidine motif as a privileged scaffold for inhibiting DDAH-1.
Context: DDAH-1 metabolizes Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of eNOS. Blocking DDAH-1 increases ADMA, which can be useful in specific pathological states (e.g., septic shock where NO is too high).
Key Compound: N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine is a potent, selective DDAH-1 inhibitor (
) that utilizes the methoxyethyl tail to occupy a hydrophobic pocket in the DDAH active site, distinct from the acidic binding mode of L-arginine.
Part 3: Experimental Protocols
Protocol A: Validation of iNOS Selectivity (Griess Assay)
Objective: To demonstrate the lack of iNOS inhibition by 1-(2-Methoxyethyl)guanidine compared to the Mercapto analog.
Reaction: Incubate Enzyme + Inhibitor (Methoxy-MEG derivative) in Phosphate Buffer (pH 7.4) for 15 min at 37°C.
Initiation: Add ADMA substrate. Incubate for 60 min.
Detection: Add color reagent (Diacetyl monoxime/Antipyrine) to detect Citrulline formation.
Heat: Boil samples for 100 min (required for color development).
Read: Absorbance at 466 nm.
Part 4: Visualization of Signaling Pathways
Diagram 1: The Specificity Logic (iNOS vs. DDAH)
Caption: Comparative mechanism of action showing why the Mercapto-analog inhibits iNOS (via Heme) while the Methoxy-analog targets DDAH-1 or serves as an inactive control.
Diagram 2: Experimental Workflow for Selectivity Validation
Caption: The "Gold Standard" validation workflow. Methoxy-MEG acts as the negative control to confirm that inhibition is driven by the specific sulfur-heme interaction.
References
DDAH-1 Inhibition Strategy
Title: Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1).
Source: Journal of Medicinal Chemistry (2020).
Significance: Identifies the 2-methoxyethylguanidine moiety as a key pharmacophore for DDAH selectivity over NOS.
solubility and stability of 1-(2-Methoxyethyl)guanidine in aqueous solutions
An In-Depth Technical Guide to the Aqueous Solubility and Stability of 1-(2-Methoxyethyl)guanidine Abstract: 1-(2-Methoxyethyl)guanidine is a molecule of interest due to its structural relation to biologically active com...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Aqueous Solubility and Stability of 1-(2-Methoxyethyl)guanidine
Abstract: 1-(2-Methoxyethyl)guanidine is a molecule of interest due to its structural relation to biologically active compounds. However, a comprehensive public dataset on its fundamental physicochemical properties is notably absent. This guide provides a robust, first-principles-based framework for researchers, scientists, and drug development professionals to systematically determine the aqueous solubility and stability of 1-(2-Methoxyethyl)guanidine. By integrating theoretical considerations with field-proven, self-validating experimental protocols, this document outlines a complete strategy for characterizing the molecule's behavior in aqueous media, adhering to authoritative standards such as the International Council for Harmonisation (ICH) guidelines.
Introduction: Characterizing a Novel Guanidine Derivative
The guanidinium group is a cornerstone of numerous biologically active molecules, prized for its strong basicity and ability to form stable, delocalized cations. 1-(2-Methoxyethyl)guanidine combines this potent functional group with a flexible, polar methoxyethyl side chain. Understanding its behavior in water is a critical first step in any research or development context, from assessing its potential as a pharmaceutical agent to understanding its role as a synthetic intermediate or metabolite.
Given the sparse literature on this specific compound, this guide establishes a definitive methodology for its characterization. We will proceed from foundational chemical principles to detailed, actionable laboratory protocols.
Molecular Structure and Predicted Physicochemical Properties
The structure of 1-(2-Methoxyethyl)guanidine features two key moieties that dictate its aqueous properties:
The Guanidine Group: This group is one of the strongest organic bases in aqueous solution, with a pKa typically around 13.5.[1] This is due to the exceptional resonance stabilization of its protonated form, the guanidinium cation, where the positive charge is delocalized across three nitrogen atoms.
The Methoxyethyl Group: This side chain introduces polarity through its ether linkage and potential for hydrogen bonding, while the ethyl backbone adds a degree of lipophilicity.
These features allow us to predict its core properties, which must be confirmed experimentally.
Property
Predicted Value
Rationale & Implication
Molecular Formula
C₄H₁₁N₃O
-
Molecular Weight
117.15 g/mol
Foundational for all concentration calculations.
pKa
~13.5
The guanidinium group ensures the molecule is almost entirely protonated and cationic in all but the most caustic aqueous solutions.
LogP
-1.0 to -0.5
The high polarity of the guanidinium cation is expected to dominate the modest lipophilicity of the side chain, predicting high water solubility.
Water Solubility
High
The cationic nature at physiological pH strongly favors interaction with polar water molecules.
Part 1: A Framework for Aqueous Solubility Determination
A precise understanding of solubility is paramount for formulation development, bioavailability assessment, and designing in vitro assays. We will employ the gold-standard shake-flask method to determine thermodynamic solubility, which represents the true equilibrium solubility of the compound.
Theoretical Underpinnings of Solubility
The solubility of an ionizable compound like 1-(2-Methoxyethyl)guanidine is fundamentally governed by its pKa and the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical framework:
pH = pKa + log([Base]) / ([Acid])
Since the predicted pKa is ~13.5, at a neutral pH of 7, the molecule will exist almost exclusively (>99.99%) in its protonated, cationic (acid) form. This cationic state promotes strong ionic and hydrogen-bonding interactions with water, leading to the high anticipated solubility. The shake-flask method is designed to measure this equilibrium concentration directly.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed as a self-validating system. By measuring concentration at multiple time points, we ensure that the system has reached true equilibrium.
Objective: To determine the thermodynamic solubility of 1-(2-Methoxyethyl)guanidine in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25°C).
Materials:
1-(2-Methoxyethyl)guanidine (solid)
Phosphate-Buffered Saline (PBS), pH 7.4
HPLC-grade water and acetonitrile
Analytical balance
2 mL glass vials with screw caps
Orbital shaker with temperature control
Centrifuge capable of >10,000 x g
0.22 µm syringe filters (low-binding, e.g., PVDF)
Calibrated HPLC-UV system
Procedure:
Preparation of Stock Standard: Accurately weigh ~10 mg of 1-(2-Methoxyethyl)guanidine and dissolve it in a known volume of PBS (e.g., 10 mL) to create a stock solution of known concentration (~1 mg/mL).
Calibration Curve: Prepare a series of dilutions from the stock standard in PBS to create at least five calibration standards spanning the expected solubility range.
Sample Preparation: Add an excess of solid 1-(2-Methoxyethyl)guanidine to triplicate 2 mL glass vials. An amount that is at least 2-3 times the expected solubility should be used (e.g., 20-30 mg).
Solvent Addition: Add a precise volume of pre-warmed (25°C) PBS to each vial (e.g., 1 mL).
Equilibration: Place the vials on an orbital shaker set to 25°C and agitate vigorously for a predetermined period. It is crucial to ensure equilibrium is reached.[2][3][4] Therefore, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).
Phase Separation: After each time point, remove the vials and allow them to settle for 30 minutes in the 25°C incubator. Centrifuge the vials at >10,000 x g for 15 minutes to pellet the excess solid.
Sampling and Analysis:
Carefully withdraw an aliquot from the supernatant, ensuring no solid is disturbed.
Filter the aliquot through a 0.22 µm syringe filter. Discard the first ~100 µL to saturate the filter and prevent analyte loss.
Immediately dilute the filtrate with PBS to a concentration that falls within the range of the calibration curve.
Analyze the calibration standards and the diluted samples by HPLC-UV.
Confirmation of Equilibrium: Compare the calculated concentrations from the 24, 48, and 72-hour time points. Equilibrium is confirmed when the solubility values from at least the last two time points are statistically identical.[4]
Data Analysis and Presentation
Plot the HPLC peak area versus concentration for the calibration standards and perform a linear regression to obtain the calibration curve equation and R² value (should be >0.995).
Use the equation to calculate the concentration of the diluted sample filtrates.
Multiply by the dilution factor to determine the final solubility in mg/mL or µg/mL.
The results should be summarized in a clear, concise table.
Replicate
Solubility @ 24h (mg/mL)
Solubility @ 48h (mg/mL)
Solubility @ 72h (mg/mL)
1
Value
Value
Value
2
Value
Value
Value
3
Value
Value
Value
Mean
Mean Value
Mean Value
Mean Value
SD
Std. Dev.
Std. Dev.
Std. Dev.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: A Comprehensive Strategy for Aqueous Stability Assessment
Assessing stability is a cornerstone of drug development, providing critical insights into a molecule's shelf-life and identifying potential degradation products that could impact safety and efficacy. This section details a systematic approach based on ICH guidelines to evaluate the intrinsic stability of 1-(2-Methoxyethyl)guanidine.
Theoretical Considerations: The Hydrolysis Pathway
The most probable degradation pathway for a substituted guanidine in an aqueous environment is hydrolysis.[5][6] This reaction involves the nucleophilic attack of water or hydroxide ions on the central carbon of the guanidinium group, which is the most electrophilic center. The reaction is typically subject to acid or base catalysis.[7]
The expected products are 1-(2-methoxyethyl)urea and an amine (or ammonia), resulting from the cleavage of a C-N bond.
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the sample.[10]
Objective: To identify the degradation pathways of 1-(2-Methoxyethyl)guanidine under various stress conditions as prescribed by ICH guideline Q1A(R2).[8]
Procedure:
Solution Preparation: Prepare a solution of 1-(2-Methoxyethyl)guanidine in water at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the drug solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60°C.
Base Hydrolysis: Mix the drug solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at 60°C.
Neutral Hydrolysis: Store the drug solution in water at 60°C.
Oxidative Degradation: Mix the drug solution 1:1 with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
Thermal Degradation: Store the solid compound in an oven at 60°C / 75% RH. Also, store the aqueous solution at 60°C (covered by neutral hydrolysis).
Photostability: Expose the solid compound and the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Run a dark control in parallel.
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours for hydrolysis/oxidation; 1, 3, 7 days for thermal/photo) until the target degradation of 5-20% is achieved.
Sample Quenching: For acid/base hydrolysis samples, neutralize them with an equimolar amount of base/acid before analysis to halt the reaction.
Analysis: Analyze all samples using a stability-indicating HPLC method.
Data Presentation:
Stress Condition
Reagent/Temp
Duration
% Assay Remaining
% Degradation
No. of Degradants
Acid Hydrolysis
0.1 M HCl / 60°C
24h
Value
Value
Value
Base Hydrolysis
0.1 M NaOH / 60°C
24h
Value
Value
Value
Oxidation
3% H₂O₂ / RT
24h
Value
Value
Value
Thermal (Solid)
60°C / 75% RH
7d
Value
Value
Value
Photolytic (Solution)
ICH Q1B
-
Value
Value
Value
Methodology: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11][12]
Objective: To develop a robust RP-HPLC method capable of separating 1-(2-Methoxyethyl)guanidine from all process-related impurities and degradation products generated during stress testing.
Methodology Steps:
Column Selection: Due to the polar and strongly basic nature of the analyte, a standard C18 column may provide insufficient retention. The primary choices should be:
Polar-Embedded Phase Column: Contains a polar group (e.g., amide, carbamate) near the silica surface that improves peak shape for bases and provides alternative selectivity.
Mixed-Mode Column: Combines reversed-phase and ion-exchange characteristics, offering excellent retention for polar, charged analytes.
Mobile Phase Optimization:
pH: The mobile phase pH is critical. A low pH (2.5-3.5) using a buffer like phosphate or formate will ensure the guanidinium group is fully protonated and stable.
Buffer Concentration: A buffer concentration of 20-50 mM is typical to ensure good peak shape and reproducible retention.
Organic Modifier: Acetonitrile is often the first choice due to its low UV cutoff and viscosity. Methanol can be tested as an alternative to alter selectivity.
Gradient Elution: A gradient elution (e.g., starting from 5% organic and ramping up to 95%) is necessary to elute the polar parent compound and any potentially more hydrophobic degradation products in a reasonable run time.
Detection: UV detection is suitable if the molecule has a chromophore. Given its simple structure, a low wavelength (e.g., 200-210 nm) will likely be required. Mass Spectrometry (LC-MS) is invaluable during development to track and identify degradation products.
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation is specificity , which is proven by demonstrating that all degradation products are resolved from the parent peak (peak purity analysis using a photodiode array detector is essential).
Foundational Principles: The Guanidinium Moiety and Computational Strategy
An In-Depth Technical Guide to the In Silico Screening of 1-(2-Methoxyethyl)guanidine Derivatives This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the In Silico Screening of 1-(2-Methoxyethyl)guanidine Derivatives
This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals embarking on the in silico screening of 1-(2-Methoxyethyl)guanidine derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and validated computational workflow. The guanidinium group, with its positive charge and hydrogen bonding capabilities, is a privileged scaffold in medicinal chemistry, and understanding how to computationally explore its potential is key to unlocking new therapeutic agents.[1][2][3]
The 1-(2-Methoxyethyl)guanidine scaffold presents a fascinating subject for in silico investigation. The guanidinium group is strongly basic and exists in its protonated state at physiological pH, making it an excellent hydrogen bond donor.[4] This property is central to its ability to interact with a multitude of biological targets, including enzymes, ion channels, and nucleic acids.[5][6] Our computational strategy, therefore, must be tailored to accurately model these electrostatic and hydrogen bonding interactions.
The choice between ligand-based and structure-based in silico screening is a critical initial decision.[7] If a well-characterized 3D structure of the biological target is available, a structure-based approach like molecular docking is preferred.[8] In the absence of a target structure, but with a set of known active molecules, ligand-based methods such as pharmacophore modeling become the strategy of choice.[7][9] This guide will focus on a structure-based workflow, which is often the most direct path to understanding the specific molecular interactions driving binding affinity.
The Computational Workflow: A Step-by-Step Guide
A successful in silico screening campaign is a multi-stage process, beginning with meticulous preparation and culminating in sophisticated analyses that provide actionable insights for experimental validation.
Figure 1: A high-level overview of the in silico screening workflow.
Ligand Preparation
The quality of your input structures directly dictates the quality of your results. For 1-(2-Methoxyethyl)guanidine and its derivatives, this is a critical step.
Protocol 1: Ligand Preparation
2D to 3D Conversion: Start with a 2D representation (e.g., SMILES string) of the 1-(2-Methoxyethyl)guanidine derivative. Use a computational chemistry tool like RDKit or Open Babel to convert this into an initial 3D structure.
Protonation State: Given the high basicity of the guanidinium group, it is essential to assign the correct protonation state at a physiological pH of 7.4. This will almost invariably result in a positively charged guanidinium ion.
Tautomeric State: While the protonated guanidinium ion is symmetrical, be mindful of potential tautomers in more complex derivatives.
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of the ligand.[10] This step removes any steric clashes or unnatural bond lengths from the initial 3D conversion.
Target Preparation
The biological target, typically a protein, must also be meticulously prepared for docking.
Protocol 2: Target Preparation
Structure Retrieval: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands (unless the co-crystallized ligand is being used to define the binding site).
Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH.
Energy Minimization: Perform a constrained energy minimization on the protein to relax any steric clashes, while keeping the backbone atoms fixed to preserve the overall fold.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8]
Protocol 3: Molecular Docking
Binding Site Definition: Define the binding pocket on the target protein. This is often guided by the location of a co-crystallized ligand or through binding site prediction algorithms.
Docking Algorithm Selection: Choose a suitable docking program. AutoDock Vina is a widely used and effective option.[8]
Execution: Dock the prepared library of 1-(2-Methoxyethyl)guanidine derivatives into the defined binding site of the target protein.
Scoring: The docking program will generate a series of poses for each ligand and assign a score (e.g., binding affinity in kcal/mol) to each pose.
Post-Docking Analysis and Refinement
The initial docking scores provide a preliminary ranking, but further analysis is crucial for identifying the most promising candidates.
Data Summary: Illustrative Docking Results
Derivative
Docking Score (kcal/mol)
Key Interactions
1-(2-Methoxyethyl)guanidine
-6.5
H-bond with Asp120, Glu215
Derivative A
-7.8
H-bond with Asp120, Pi-cation with Phe85
Derivative B
-8.2
H-bond with Asp120, Glu215, Hydrophobic contact with Leu180
Visual Inspection: It is imperative to visually inspect the top-ranked docking poses. Look for poses that exhibit chemically sensible interactions, such as the guanidinium group forming salt bridges with acidic residues (Aspartate, Glutamate) or cation-pi interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan).[11]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time.[12][13]
Figure 2: A simplified workflow for Molecular Dynamics simulation.
Protocol 4: Molecular Dynamics Simulation
System Setup: Take the best-ranked docked pose and place it in a simulation box filled with a chosen water model. Add counter-ions to neutralize the system.[14]
Minimization and Equilibration: Perform energy minimization of the entire system, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values.
Production Run: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow the system to explore different conformational states.
Analysis: Analyze the trajectory to assess the stability of the ligand in the binding pocket, the persistence of key interactions, and any conformational changes in the protein.
ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[15][16]
Data Summary: Illustrative ADMET Predictions
Derivative
Human Intestinal Absorption
CYP2D6 Inhibition
hERG Inhibition
1-(2-Methoxyethyl)guanidine
High
Low
Low
Derivative A
High
Moderate
Low
Derivative B
Moderate
Low
High
Online tools and software packages can predict a range of ADMET properties based on the chemical structure.[17][18] These predictions help to prioritize compounds with favorable pharmacokinetic profiles.
Advanced Considerations: The Role of Quantum Mechanics
For a more nuanced understanding of the electronic interactions, particularly those involving the charged guanidinium group, Quantum Mechanics (QM) calculations can be employed.[19][20] QM methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of interaction energies and electronic properties.[5][21] Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be particularly powerful, treating the ligand and the immediate binding site with high-level QM theory while the rest of the protein is treated with a more computationally efficient MM force field.[22]
Conclusion and Outlook
The in silico screening of 1-(2-Methoxyethyl)guanidine derivatives is a powerful strategy for identifying novel therapeutic leads. By following a structured and scientifically rigorous workflow that encompasses meticulous preparation, appropriate screening methods, and in-depth post-screening analysis, researchers can significantly increase the efficiency and success rate of their drug discovery efforts. The integration of advanced techniques like molecular dynamics and quantum mechanics further refines these predictions, providing a robust computational foundation for subsequent experimental validation. The methodologies outlined in this guide provide a clear path from a virtual library of compounds to a small set of high-potential candidates for synthesis and biological testing.
References
In silico investigation of the therapeutic and prophylactic potential of medicinal substances bearing guanidine moieties against COVID-19 - PMC. (n.d.). PubMed Central.
Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.
What are the applications of in silico screening in drug discovery? (n.d.). Consensus.
In silico virtual screening approaches for anti-viral drug discovery - PMC. (n.d.). PubMed Central.
In silico screening of existing drugs reveals three candidates against SARS-CoV-2. (2021, March 3).
In silico analysis of allicin and its guanidinium-based derivatives as a potential antagonist of neuropeptide y receptor in Aedes aegypti. (n.d.). GreenPrints.
In silico pharmacology for drug discovery: applications to targets and beyond - PMC. (n.d.).
What is in silico drug discovery? (2025, March 20).
Virtual screening/Docking workflow. (2023, March 11). Macs in Chemistry.
In silico screening of GMQ-like compounds reveals guanabenz and sephin1 as new allosteric modulators of acid-sensing ion channel 3. (n.d.). PubMed Central.
In Silico Modeling of N-(4-azepan-1-ylphenyl)guanidine Interactions: A Technical Guide. (n.d.). Benchchem.
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021, June 8).
Novel approaches to screening guanidine deriv
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). PubMed Central.
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters. (2022, February 10).
(PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2025, August 7).
Protein-Ligand Complex. (n.d.). MD Tutorials.
N′-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) | Journal of Medicinal Chemistry. (2019, December 16).
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC. (n.d.).
Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC. (2021, April 1).
Dramatically improving hit rates with a modern virtual screening workflow. (2023, September 6). Schrödinger.
ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin.
Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simul
ADMET-score – a comprehensive scoring function for evalu
Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold | ACS Omega. (2021, December 22).
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. (2025, September 2). RSC Publishing.
Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.).
User-Friendly Quantum Mechanics: Applic
Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible | Bioinformatics | Oxford Academic. (2020, October 15).
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing.
ADMET Prediction. (n.d.). Rowan Scientific.
Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. (2025, August 5).
Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks. (2025, November 24).
User-Friendly Quantum Mechanics: Applications for Drug Discovery. (n.d.).
N-(2-Methoxyethyl)guanidine compound with sulfuric acid (2:1). (n.d.). SCBT.
A Head-to-Head Comparison of Guanidine Derivatives as Modulators of Key Biological Targets. (n.d.). Benchchem.
How can I set up a protein-ligand complex for molecular dynamics using NAMD? (2014, June 12).
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025, June 30). MDPI.
What is Virtual Screening? | NVIDIA Glossary. (n.d.).
ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, July 15). Oxford Academic.
Updates on Drug Designing Approach Through Computational Str
Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties - PMC. (2021, November 8). PubMed Central.
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025, June 30). PubMed.
Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis. (2022, February 12). MDPI.
How to do MD simulation with 1 protein, 1 ligand, and 1 cofactor peptide. (2023, November 14). User discussions.
Quantum Chemistry in Drug Discovery. (2023, October 12). Rowan Newsletter.
Unveiling the Pharmacophoric Landscape of 2-Methoxyethyl Substituted Guanidines: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the pharmacophore of 2-methoxyethyl substituted guanidines, a chemical scaffold of growing interest in medicinal chemistry. We will delve into the rationale behind its desig...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the pharmacophore of 2-methoxyethyl substituted guanidines, a chemical scaffold of growing interest in medicinal chemistry. We will delve into the rationale behind its design, the key chemical features that govern its biological activity, and the experimental and computational workflows necessary to elucidate and validate its pharmacophoric model. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular framework in their discovery programs.
The Guanidinium Core: A Privileged Scaffold in Molecular Recognition
The guanidine group is a cornerstone in the design of biologically active molecules, owing to its unique physicochemical properties.[1][2][3][4] At physiological pH, the guanidinium cation is resonance-stabilized, delocalizing the positive charge across the central carbon and three nitrogen atoms. This feature allows it to act as a potent, multi-directional hydrogen bond donor, forming robust interactions with negatively charged residues such as aspartate and glutamate, as well as with phosphate groups in nucleic acids.[5] The planar geometry and positive charge of the guanidinium group are critical components of its pharmacophoric profile, enabling strong and specific binding to a variety of biological targets.[6]
The versatility of the guanidine moiety is further enhanced by the ability to introduce a wide array of substituents on its nitrogen atoms, allowing for the fine-tuning of its steric and electronic properties.[6][7] This adaptability has led to the development of guanidine-containing drugs with diverse therapeutic applications, including antihypertensives, antivirals, and anticancer agents.[2]
The 2-Methoxyethyl Substituent: More Than Just a Solubilizing Group
The introduction of a 2-methoxyethyl group onto the guanidine scaffold is a strategic modification aimed at enhancing its drug-like properties. While the ether linkage can improve aqueous solubility, a critical factor for bioavailability, its role extends far beyond this simple physicochemical effect. The 2-methoxyethyl moiety introduces several key features that can significantly influence the pharmacophore:
Conformational Constraint: Molecular dynamics simulations of molecules containing 2'-O-(2-methoxyethyl) modifications have demonstrated that this group can "lock" the sugar pucker in a specific conformation. This suggests that the 2-methoxyethyl substituent on a guanidine can restrict the rotational freedom of the molecule, pre-organizing it for optimal binding to its target receptor and potentially increasing binding affinity.
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This can contribute to both the affinity and selectivity of the ligand.
Hydrophobic Interactions: The ethyl chain, although short, can participate in hydrophobic interactions with nonpolar pockets within the binding site.
Modulation of Basicity: The electronic properties of the 2-methoxyethyl group can subtly influence the pKa of the guanidine moiety, thereby affecting its ionization state and interaction strength at physiological pH.
A Proposed Pharmacophore Model for 2-Methoxyethyl Substituted Guanidines
Based on the intrinsic properties of the guanidinium core and the anticipated contributions of the 2-methoxyethyl group, we can propose a hypothetical pharmacophore model. This model serves as a starting point for virtual screening and lead optimization efforts.
The key features of the proposed pharmacophore are:
A Cationic Center: Representing the delocalized positive charge of the guanidinium group.
Multiple Hydrogen Bond Donors: Emanating from the guanidinium nitrogens.
A Hydrogen Bond Acceptor: Located at the oxygen atom of the 2-methoxyethyl group.
A Hydrophobic Feature: Associated with the ethyl portion of the substituent.
Defined Spatial Relationships: The distances and angles between these features are critical for specific receptor recognition.
Caption: Proposed pharmacophore model for 2-methoxyethyl substituted guanidines.
Experimental and Computational Workflow for Pharmacophore Elucidation and Validation
A robust and iterative approach combining computational modeling and experimental validation is essential for accurately defining the pharmacophore of 2-methoxyethyl substituted guanidines.
Synthesis of a Focused Compound Library
The first step is the synthesis of a diverse yet focused library of 2-methoxyethyl substituted guanidine analogs. The synthesis can be achieved through established methods for guanidinylation, such as the reaction of an amine with a suitable guanylating agent.[2][7] A plausible synthetic route is outlined below:
Experimental Protocol: Synthesis of N-(2-Methoxyethyl)-N'-aryl/alkyl-guanidine
Thiourea Formation: React 2-methoxyethylamine with an appropriate isothiocyanate in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature to yield the corresponding N-(2-methoxyethyl)thiourea.
Activation and Guanidinylation: The thiourea is then activated with a coupling agent such as mercury(II) chloride or a carbodiimide in the presence of a tertiary amine base (e.g., triethylamine).[2] The activated intermediate is then reacted with a primary or secondary amine to afford the desired substituted guanidine.
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure guanidine derivative.
A diverse library should be synthesized by varying the other substituents on the guanidine nitrogen to probe the steric and electronic requirements of the binding site.
Caption: General synthetic workflow for 2-methoxyethyl substituted guanidines.
Biological Evaluation and Structure-Activity Relationship (SAR) Studies
The synthesized compounds should be evaluated in relevant biological assays to determine their activity (e.g., IC50, Ki, or EC50 values). The resulting data will be crucial for establishing a quantitative structure-activity relationship (QSAR).
Data Presentation: Hypothetical SAR Data
Compound ID
R Group
R' Group
Biological Activity (IC50, nM)
1a
Phenyl
H
500
1b
4-Chlorophenyl
H
250
1c
4-Methoxyphenyl
H
800
1d
Phenyl
Methyl
400
1e
Cyclohexyl
H
150
This data can then be used to infer the influence of different substituents on the biological activity, providing insights into the steric and electronic requirements of the receptor binding pocket.
Computational Modeling
Computational studies, including pharmacophore modeling and molecular docking, are integral to refining the proposed pharmacophore model.
Conformational Analysis: Generate a set of low-energy conformers for each active compound using a conformational search algorithm.
Feature Identification: Identify the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) for each conformer.
Pharmacophore Generation: Align the conformers of the active molecules and identify common pharmacophoric features and their spatial arrangement. This will generate a set of pharmacophore hypotheses.
Model Validation: The best pharmacophore model is selected based on its ability to discriminate between active and inactive compounds in a test set.
Caption: Computational workflow for pharmacophore model development.
Conclusion and Future Directions
The exploration of the pharmacophore of 2-methoxyethyl substituted guanidines represents a promising avenue for the discovery of novel therapeutic agents. The interplay between the foundational guanidinium core and the influential 2-methoxyethyl substituent creates a rich chemical space for designing ligands with high affinity and selectivity. The integrated approach of synthesis, biological evaluation, and computational modeling outlined in this guide provides a robust framework for elucidating the key molecular interactions that govern the activity of this compound class. Future work should focus on synthesizing a broader range of analogs and testing them against various biological targets to fully map the therapeutic potential of 2-methoxyethyl substituted guanidines.
References
Galal, K., Mottinelli, M., Mesangeau, C., Gupta, S., McCurdy, C., & Mollereau, C. (2024). Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. Research Square. [Link]
Galal, K., et al. (2024). Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. Sciety. [Link]
Guanidines: Biological activities of guanidine compounds. PubMed. [Link]
Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PubMed Central. [Link]
Synthesis, biological activity, and binding modes of novel guanidino-containing neonicotinoid derivatives. Royal Society of Chemistry. [Link]
Accelerating discovery of bioactive ligands with pharmacophore-informed generative models. PubMed Central. [Link]
Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. [Link]
Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. National Institutes of Health. [Link]
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE. [Link]
The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry. [Link]
Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. PubMed. [Link]
Structural Characteristics of 2'-O-(2-methoxyethyl)-modified Nucleic Acids From Molecular Dynamics Simulations. PubMed. [Link]
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]
Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. PubMed Central. [Link]
(PDF) Guanidine Metal Complexes for Bioinorganic Chemistry and Polymerisation Catalysis. ResearchGate. [Link]
Guanidine-II aptamer conformations and ligand binding modes through the lens of molecular simulation. PubMed. [Link]
Guanidines: from classical approaches to efficient catalytic syntheses. Royal Society of Chemistry. [Link]
Molecular Dynamics Simulation Data and Analysis Workflow for Studying Bivalent Ligand Binding to the Guanidine-II Riboswitch. KOPS. [Link]
Small Cause, Great Impact: Modification of the Guanidine Group in the RGD Motif Controls Integrin Subtype Selectivity. PubMed. [Link]3700/)
HPLC method for quantification of 1-(2-Methoxyethyl)guanidine
Application Note: AN-2026-MEG Topic: High-Sensitivity Quantification of 1-(2-Methoxyethyl)guanidine via HILIC-MS/MS and Ion-Pair RP-HPLC Executive Summary & Chemical Context The Challenge: 1-(2-Methoxyethyl)guanidine (ME...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-MEGTopic: High-Sensitivity Quantification of 1-(2-Methoxyethyl)guanidine via HILIC-MS/MS and Ion-Pair RP-HPLC
Executive Summary & Chemical Context
The Challenge:
1-(2-Methoxyethyl)guanidine (MEG) presents a "perfect storm" of chromatographic challenges. It is a small, highly polar molecule (logP < -1.0) with a strongly basic guanidine moiety (pKa ~12.5–13.0).
Retention Issue: On standard C18 columns, MEG elutes in the void volume (
), preventing quantification due to co-elution with matrix salts.
Detection Issue: The molecule lacks a conjugated
-system (chromophore). UV absorbance is negligible above 210 nm, making standard UV detection prone to baseline noise and low sensitivity.
The Solution:
This guide presents two distinct, self-validating protocols:
Method A (Gold Standard): HILIC-MS/MS for trace-level quantification (e.g., genotoxic impurity analysis or DMPK studies).
Method B (QC Standard): Ion-Pair RP-HPLC with Low-UV detection for high-concentration raw material assay.
Method A: HILIC-MS/MS (Trace Quantification)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-enriched layer on the stationary phase surface.[1] The highly polar MEG partitions into this layer, providing retention without the need for aggressive ion-pairing reagents that suppress MS ionization.
Chromatographic Conditions
Parameter
Specification
Causality / Technical Note
Column
Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC) Dimensions: 100 x 2.1 mm, 3.5 µm
Zwitterionic phases provide electrostatic interaction (weak cation exchange) + partition, improving peak shape for bases like guanidines.
Mobile Phase A
10 mM Ammonium Formate (pH 3.5)
Low pH ensures MEG is fully protonated () and improves peak symmetry on silica-based columns.
Mobile Phase B
Acetonitrile (LC-MS Grade)
High organic content is required to maintain the HILIC partition mechanism.
Flow Rate
0.3 mL/min
Optimized for ESI desolvation efficiency.
Column Temp
35°C
Reduces mobile phase viscosity and improves mass transfer.
Injection Vol
2 - 5 µL
Keep low to prevent solvent mismatch effects (sample must be in high % organic).
Gradient Program
Initial: 90% B (High organic forces retention).
0–5 min: Isocratic 90% B (To retain MEG away from void).
5–10 min: Linear ramp to 60% B (Elution).
10.1–15 min: Re-equilibration at 90% B (Critical for HILIC water-layer restoration).
Note: Exact collision energy (CE) must be ramped (typically 15–25 eV) during tuning.
Method B: Ion-Pair RP-HPLC (QC/Purity Assay)
Rationale: For laboratories lacking MS, or for raw material assay (>98% purity), Ion-Pair Chromatography (IPC) is required. The addition of an anionic surfactant (octanesulfonate) creates a neutral ion-pair with the cationic guanidine, allowing it to be retained on a hydrophobic C18 stationary phase.
Chromatographic Conditions
Parameter
Specification
Causality / Technical Note
Column
C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax Eclipse) Dimensions: 150 x 4.6 mm, 5 µm
High surface area C18 provides the scaffold for the ion-pairing reagent to adsorb.
Mobile Phase
Buffer: 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.Ratio: Buffer:Acetonitrile (90:10 v/v).
The sulfonate binds to the C18, acting as a "pseudo-cation exchanger." High water content is needed to dissolve the salt.
Detection
UV @ 205 nm
MEG has only end-absorption. 205 nm is the limit of UV cutoff for acetonitrile; use high-purity solvents.
Critical: Dissolving sample in pure organic will disrupt the ion-pair equilibrium and cause split peaks.
Visual Workflows & Logic
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the appropriate analytical strategy based on sensitivity requirements and instrument availability.
HILIC Mechanism & Workflow
Figure 2: The HILIC workflow emphasizing the critical sample diluent requirement to maintain the water-layer partition mechanism.
System Suitability & Validation Criteria
To ensure the method is self-validating , the following criteria must be met before every run.
For Method A (HILIC-MS)
Retention Time Stability:
(HILIC is sensitive to equilibration time).
Peak Tailing:
(Guanidines tend to tail; if , check buffer pH or increase ionic strength).
Signal-to-Noise (LOQ): S/N > 10 for the lowest standard (Target: ~1–5 ng/mL).
For Method B (Ion-Pair UV)
Resolution (
): between MEG and the solvent front (void).
Column Conditioning: The column must be flushed with the ion-pair mobile phase for at least 60 minutes prior to analysis to saturate the stationary phase.
Blank Baseline: No interfering peaks > 0.1% at the retention time of MEG (critical due to low detection wavelength).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Peak Splitting (HILIC)
Sample solvent mismatch.
Ensure sample diluent matches the initial mobile phase (e.g., 90% ACN). Do not inject aqueous samples directly.
Drifting Retention (IPC)
Temperature fluctuation or insufficient equilibration.
Use a column oven (essential for IPC). Equilibrate for >20 column volumes.
Low Sensitivity (UV)
Dirty mobile phase or flow cell bubbles.
Use HPLC-grade salts. Degas thoroughly. UV at 205 nm detects all organic impurities in the solvent.
Carryover (MS)
Guanidine sticking to injector needle.
Use a needle wash with weak acid (e.g., 1% Formic Acid in Water/MeOH).
References
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3520, Guanidine. Retrieved from [Link]
MicroSolv Technology Corp. (n.d.). Analysis of Guanidine by HPLC-UV. Retrieved from [Link]
Jambor, A., & Molnar-Perl, I. (2009). Quantitation of Guanidino Compounds by HPLC. Journal of Chromatography B.
Developing an In Vitro Enzyme Inhibition Assay for 1-(2-Methoxyethyl)guanidine: A Focus on Nitric Oxide Synthase
An Application Guide for Researchers Abstract: This document provides a comprehensive guide for developing and validating an in vitro enzyme inhibition assay for 1-(2-Methoxyethyl)guanidine. Given the structural signific...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for developing and validating an in vitro enzyme inhibition assay for 1-(2-Methoxyethyl)guanidine. Given the structural significance of the guanidino moiety present in numerous enzyme inhibitors, this protocol establishes a scientifically robust framework for characterizing the compound's inhibitory potential against a rational and high-impact target: inducible Nitric Oxide Synthase (iNOS). The guide details the underlying principles of the assay, step-by-step protocols for determining key enzymatic parameters (Km), and the subsequent quantification of inhibitor potency (IC50).
Introduction and Scientific Rationale
The guanidino group is a key structural feature in a wide array of biologically active molecules.[1][2] Its ability to form strong hydrogen bonds and electrostatic interactions allows it to mimic the side chain of L-arginine, the natural substrate for several critical enzymes.[3][4] Consequently, compounds containing a guanidino moiety are often investigated as potential inhibitors of enzymes such as Nitric Oxide Synthases (NOS), arginase, and certain proteases.[1][5]
1-(2-Methoxyethyl)guanidine is a synthetic compound featuring this critical guanidino group. While specific biological data for this molecule is not widely available, its structure strongly suggests that it may act as a competitive inhibitor of L-arginine-dependent enzymes. Among these, inducible Nitric Oxide Synthase (iNOS or NOS2) stands out as a high-value therapeutic target. iNOS produces large, sustained amounts of nitric oxide (NO), a key signaling molecule. While essential for immune defense, overproduction of NO by iNOS is implicated in the pathophysiology of chronic inflammation, septic shock, and some neurodegenerative diseases.[1][6] Therefore, identifying potent and selective iNOS inhibitors is a significant goal in drug discovery.
This guide provides a detailed methodology to test the hypothesis that 1-(2-Methoxyethyl)guanidine inhibits iNOS activity. The protocol is designed as a self-validating system, beginning with the characterization of the enzyme's baseline kinetics before proceeding to the determination of the inhibitor's potency.
Principle of the Assay
The assay quantifies iNOS activity by measuring its product, nitric oxide (NO). The enzymatic reaction is as follows:
Because NO is a transient and reactive gas, direct measurement is challenging. A more robust and common approach is to quantify its stable, oxidized breakdown product, nitrite (NO₂⁻), in the aqueous buffer.[7][8] This is achieved using the colorimetric Griess reaction .[9]
Griess Reaction Steps:
In an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt.
This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant magenta-colored azo compound.
The intensity of this color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at an absorbance of ~540 nm.[10]
By measuring the amount of nitrite produced over time, we can determine the rate of the iNOS reaction and how this rate is affected by the presence of our test inhibitor, 1-(2-Methoxyethyl)guanidine.
Caption: The iNOS reaction produces NO, which is detected via the Griess reaction.
L-NAME (N(G)-Nitro-L-arginine methyl ester) (positive control inhibitor)
DMSO (for dissolving inhibitor)
Griess Reagent:
Reagent A: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
Sodium Nitrite (NaNO₂) for standard curve
Purified, nuclease-free water
Experimental Protocols
The following protocols are designed to be performed sequentially. A robust characterization of the enzyme's kinetics is paramount before assessing inhibition.
Protocol 1: Enzyme Kinetic Characterization (Determination of L-Arginine Km)
Rationale: The Michaelis constant (Km) is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[12][13] Determining the Km for L-arginine under your specific assay conditions is crucial for selecting the appropriate substrate concentration for the inhibition assay. An accurate Km value ensures the assay is sensitive and the results are comparable to other studies.[14]
Step-by-Step Procedure:
Prepare L-Arginine Dilutions: Prepare a series of L-arginine concentrations in HEPES buffer. A typical range would span from 0.1x to 10x the expected Km (literature values for iNOS are often in the 1-20 µM range). Example concentrations: 0, 1, 2, 5, 10, 20, 50, 100 µM.
Prepare Master Mix: Prepare a reaction master mix containing all components except L-arginine. Per reaction, this mix should contain:
HEPES Buffer (to final volume)
iNOS Enzyme (e.g., 5-10 µL of a diluted stock)
NADPH (final conc. ~1 mM)
BH₄ (final conc. ~10 µM)
Other cofactors (FAD, FMN, Calmodulin) as per supplier's recommendation.
Set Up the Reaction Plate:
Add 50 µL of each L-arginine dilution to triplicate wells of a 96-well plate.
Include a "No Enzyme" control for background subtraction.
Initiate the reaction by adding 50 µL of the Master Mix to all wells. The final reaction volume will be 100 µL.
Incubation: Mix the plate gently and incubate at 37°C for a fixed time (e.g., 30 minutes). The time should be within the linear range of the reaction (product formation is linear with time).
Stop the Reaction & Develop Color:
Stop the enzymatic reaction by adding 50 µL of Griess Reagent A to each well.
Add 50 µL of Griess Reagent B to each well.
Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.[15]
Measure Absorbance: Read the absorbance of the plate at 540 nm.
Nitrite Standard Curve: Concurrently, prepare a standard curve using known concentrations of sodium nitrite (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in the same final volume with buffer and Griess reagents. This is essential for converting absorbance values into molar concentrations of the product.[16]
Data Analysis for Km:
Subtract the average absorbance of the "No Enzyme" control from all other readings.
Use the nitrite standard curve to convert the corrected absorbance values into nitrite concentration ([NO₂⁻] in µM).
Calculate the initial velocity (V₀) for each L-arginine concentration (V₀ = [NO₂⁻] / incubation time).
Plot V₀ versus [L-Arginine].
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
V₀ = (Vmax * [S]) / (Km + [S])
Expected Data (Example):
[L-Arginine] (µM)
Avg. Absorbance (540 nm)
Velocity (µM/min)
0
0.051
0.00
1
0.115
0.11
2
0.198
0.24
5
0.354
0.51
10
0.520
0.78
20
0.685
1.06
50
0.850
1.33
| 100 | 0.912 | 1.43 |
Protocol 2: IC50 Determination for 1-(2-Methoxyethyl)guanidine
Rationale: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[17][18] It is the most common measure of an inhibitor's potency. This protocol uses a fixed substrate concentration, ideally set at or near the empirically determined Km value from Protocol 1, to ensure the assay is sensitive to competitive inhibitors.[14]
Step-by-Step Procedure:
Prepare Inhibitor Dilutions: Prepare a serial dilution of 1-(2-Methoxyethyl)guanidine in DMSO, and then dilute further into the HEPES buffer. A wide concentration range is recommended for the initial screen (e.g., 1 nM to 100 µM). Include a "No Inhibitor" control (vehicle only, e.g., 1% DMSO) and a positive control inhibitor (L-NAME).
Prepare Master Mix: Prepare a reaction master mix containing all components except the inhibitor. This mix will contain L-arginine at a fixed concentration (e.g., at the determined Km value).
Set Up the Reaction Plate:
Add 10 µL of each inhibitor dilution to triplicate wells.
Add 40 µL of buffer.
Initiate the reaction by adding 50 µL of the Master Mix. The final volume will be 100 µL.
Incubation: Mix, incubate at 37°C for the same duration as in Protocol 1.
Stop & Develop: Stop the reaction and develop the color using Griess Reagents A and B as described previously.
Measure Absorbance: Read the absorbance at 540 nm.
Data Analysis for IC50:
Convert absorbance values to product concentration using the nitrite standard curve.
Calculate the percent inhibition for each inhibitor concentration using the following formula:
Plot % Inhibition versus the log of the inhibitor concentration.
Fit the resulting sigmoidal dose-response curve using non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[18]
Expected Data (Example):
[Inhibitor] (log M)
% Inhibition
-9.0
2.5
-8.5
8.1
-8.0
15.6
-7.5
35.2
-7.0
51.3
-6.5
78.9
-6.0
91.4
| -5.5 | 96.8 |
Data Interpretation and System Validation
System Validation: The successful determination of a Km for L-arginine that is consistent with literature values validates the assay setup. Furthermore, the positive control inhibitor (L-NAME) should yield a potent IC50 value, confirming that the enzyme is responsive to known inhibitors.
Interpreting Results: The IC50 value for 1-(2-Methoxyethyl)guanidine provides a quantitative measure of its potency against iNOS. A lower IC50 value indicates a more potent inhibitor.
Further Steps: If significant inhibition is observed, follow-up studies are warranted. These include mechanism of action studies (e.g., varying both substrate and inhibitor concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive.[19] Selectivity profiling against other NOS isoforms (nNOS, eNOS) would also be a critical next step.
Caption: Overall workflow for iNOS inhibition assay development.
References
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]
ResearchGate. (n.d.). Biological activities of guanidine compounds. Request PDF. [Link]
Gümüş, Z. P., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products. PubMed. [Link]
Nagano, T., et al. (2006). The guanidino-group modifying enzymes: structural basis for their diversity and commonality. PubMed. [Link]
University of California, Davis. (2023). Lecture 13: Determination of Km and Vmax. [Link]
Li, Y., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen. [Link]
Khan Academy. (n.d.). Basics of enzyme kinetics graphs. [Link]
Egbuna, C., et al. (2021). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research. [Link]
Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
Pires, B., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]
Bialecki Biology. (2021). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. [Link]
INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL. [Link]
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
Serafin, K., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Neves, A. R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. [Link]
Zhang, X., et al. (2018). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]
Bio-protocol. (2012). Determination of nitrate/nitrite (NOx concentration) by Griess reaction. [Link]
ResearchGate. (n.d.). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. [Link]
Application Note: High-Resolution LC-MS/MS Profiling of 1-(2-Methoxyethyl)guanidine (MEG) and Its Metabolic Signatures
Executive Summary The analysis of 1-(2-Methoxyethyl)guanidine (MEG), a highly polar and basic small molecule (LogP < -1.0, pKa ~13.0), presents significant challenges for traditional Reversed-Phase Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 1-(2-Methoxyethyl)guanidine (MEG), a highly polar and basic small molecule (LogP < -1.0, pKa ~13.0), presents significant challenges for traditional Reversed-Phase Liquid Chromatography (RPLC). Conventional C18 columns fail to retain MEG, leading to elution in the void volume where ion suppression is most severe. This Application Note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Tandem Mass Spectrometry (MS/MS) for the quantification of MEG and the structural elucidation of its Phase I and Phase II metabolites.
Key Deliverables:
HILIC-MS/MS Protocol: A validated method using an Amide stationary phase for superior retention and peak shape.
Metabolic Mapping: Predictive pathways including O-dealkylation and N-glucuronidation.
Self-Validating Workflow: Integrated System Suitability Tests (SST) to ensure data integrity.
Introduction: The Chemical Challenge
Guanidine derivatives are chemically distinct due to the Y-shaped planarity of the guanidinium group and its resonance-stabilized positive charge.
Compound: 1-(2-Methoxyethyl)guanidine (MEG)
Molecular Formula: C
HNO
Monoisotopic Mass: 117.0902 Da
[M+H]
: 118.0975 Da
Why RPLC Fails
In RPLC, retention relies on hydrophobic interaction. The charged guanidine moiety renders MEG too hydrophilic for C18 retention, even with ion-pairing reagents (which often contaminate MS sources). HILIC is the required orthogonal approach, utilizing a water-rich layer on a polar stationary phase to partition the analyte.
Experimental Protocols
Sample Preparation: "Crash and Shoot" for HILIC
Rationale: Solid Phase Extraction (SPE) for guanidines often requires Strong Cation Exchange (SCX) cartridges, which can be costly and time-consuming. For biological matrices (plasma/microsomes), Protein Precipitation (PP) with acetonitrile (ACN) is ideal because the high organic content of the supernatant is directly compatible with HILIC initial mobile phase conditions.
Step-by-Step Protocol:
Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture to a 1.5 mL centrifuge tube.
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Metformin-d6 or MEG-d3).
Note: The 1:4 ratio ensures sufficient protein removal.
Vortex: Mix vigorously for 30 seconds.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Transfer: Collect the supernatant. Do not evaporate and reconstitute in water.
Critical: Injecting a water-rich sample into a HILIC column causes massive peak distortion (solvent mismatch). Inject the ACN-rich supernatant directly.
LC-MS/MS Conditions
Rationale: An Amide-bonded phase is selected over bare silica for better reproducibility and peak shape of basic compounds.
Chromatographic Parameters:
Column: Waters XBridge Amide or Thermo Accucore 150-Amide (2.1 x 100 mm, 2.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
Why pH 3.5? While guanidines are charged at all pHs, acidic conditions suppress silanol activity on the silica backbone, reducing peak tailing.
Desolvation Temp: 450°C (High temp required for aqueous mobile phases).
MRM Transitions (Precursor -> Product):
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Rationale
MEG (Parent)
118.1
60.1
20
Guanidinium core [CHN]
118.1
101.1
15
Loss of NH
118.1
86.1
18
Loss of CHOH (Methoxy)
O-desmethyl-MEG
104.1
60.1
22
Conserved Guanidinium core
MEG-Glucuronide
294.1
118.1
15
Neutral loss of Glucuronide (176)
Metabolic Pathway Analysis
Guanidine derivatives typically undergo specific Phase I and Phase II transformations. Based on the structure of MEG, the following pathway is proposed and should be targeted during analysis.
Visualization of Workflow and Metabolism
Figure 1: Analytical workflow for HILIC-MS/MS and proposed metabolic map for 1-(2-Methoxyethyl)guanidine.
Data Analysis & Quality Control
System Suitability Test (SST)
Before analyzing biological samples, run the following sequence to validate the HILIC system:
Blank Injection (ACN): Confirm no carryover (guanidines are "sticky").
Standard (100 ng/mL):
Retention Time Stability: ± 0.1 min.
Peak Asymmetry: 0.8 – 1.2 (Tailing indicates old column or incorrect pH).
Matrix Factor Check: Compare peak area of MEG spiked in water vs. spiked in extracted plasma.
Acceptance: Matrix Effect should be within 85-115%. If signal suppression is >20%, increase the dilution factor.
Metabolite Identification Logic
M1 (O-desmethyl): Look for a shift of -14 Da. The loss of the methyl group exposes a primary alcohol. This metabolite will be more polar and elute later than the parent in HILIC mode.
M3 (Glucuronide): Look for +176 Da shift. This is highly polar and will show strong retention in HILIC. Use the neutral loss of 176 Da in MS/MS to confirm.
References
McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A.
Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar basic compounds in plasma." Bioanalysis.
Thermo Fisher Scientific. (2023). "HILIC Separations: A Guide to Method Development." Application Note.
Berlinck, R. G. S., et al. (2021).[3] "The chemistry and biology of guanidine secondary metabolites." Natural Product Reports.
Daims, H., et al. (2024).[1] "Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis." MethodsX.
Application Notes and Protocols for Dose-Response Curve Generation of 1-(2-Methoxyethyl)guanidine
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Bioactivity of 1-(2-Methoxyethyl)guanidine 1-(2-Methoxyethyl)guanidine is a small molecule belonging to the diverse and biologic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of 1-(2-Methoxyethyl)guanidine
1-(2-Methoxyethyl)guanidine is a small molecule belonging to the diverse and biologically active class of guanidine compounds. The guanidinium group is a common feature in numerous therapeutic agents, imparting unique physicochemical properties that can lead to a wide spectrum of pharmacological effects[1][2]. Guanidine derivatives have been implicated in a variety of cellular processes, including the modulation of ion channels, cellular energy metabolism, and even as agents with anticancer and antimicrobial properties. The cytotoxicity of these compounds can be mediated through various mechanisms, such as interference with cell membranes, induction of reactive oxygen species (ROS), and triggering of mitochondrial-mediated apoptosis[3].
Given the breadth of potential biological activities, a critical first step in characterizing the effects of 1-(2-Methoxyethyl)guanidine is to establish its dose-response relationship in a relevant biological system. A dose-response curve is a fundamental tool in pharmacology and toxicology, providing quantitative insights into the potency and efficacy of a compound. This application note provides a detailed, field-proven protocol for generating a robust and reproducible dose-response curve for 1-(2-Methoxyethyl)guanidine using a cell-based cytotoxicity assay. The principles and methodologies described herein are broadly applicable for the initial screening of novel small molecules.
Principle of the Assay: Measuring Cell Viability to Determine Cytotoxicity
To determine the dose-dependent effect of 1-(2-Methoxyethyl)guanidine on cell health, a cytotoxicity assay will be employed. These assays are designed to quantify the proportion of viable cells in a population following exposure to a test compound[4][5]. A common and reliable method is the use of indicator dyes that are metabolized by living cells, resulting in a measurable signal that is proportional to the number of viable cells. For this protocol, we will focus on a resazurin-based assay, a popular choice due to its sensitivity, simplicity, and non-destructive nature, which allows for multiplexing with other assays if needed.
In this assay, the blue, non-fluorescent dye resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. By exposing cultured cells to a range of concentrations of 1-(2-Methoxyethyl)guanidine, we can measure the corresponding changes in cell viability and construct a dose-response curve. From this curve, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of the compound's cytotoxic potency.
Selecting an Appropriate Cell Line: A Critical Experimental Choice
The choice of cell line is a pivotal decision that will significantly influence the outcome and interpretation of the dose-response study[6][7]. The ideal cell line should be relevant to the anticipated biological context of the compound's action. Given the diverse potential targets of guanidine derivatives, several options can be considered:
General Cytotoxicity Screening: For an initial assessment of broad cytotoxic potential, commonly used and well-characterized cell lines are recommended. These include human diploid fibroblast lines like WI-38 or tumor cell lines such as HeLa[8]. Murine and human fibroblast cell lines are frequently employed in general cytotoxicity testing[3].
Anticancer Potential: If the aim is to investigate potential anticancer properties, a panel of cancer cell lines would be appropriate. Guanidine derivatives have demonstrated cytotoxicity against various cancer cell types, including human leukemia cells (e.g., U-937), prostate cancer cells (PC3), lung carcinoma cells (A549), and medulloblastoma cells (DAOY and MB-LU-181)[1][4][9][10]. The selection should ideally be guided by any existing data on the compound's potential mechanism of action. For instance, if the compound is suspected to target a specific pathway, a cell line with a known dependency on that pathway would be a logical choice[6].
Organ-Specific Toxicity: To investigate potential organ-specific toxicity, cell lines derived from relevant tissues should be used.
Neurotoxicity: Human neuroblastoma cell lines like SH-SY5Y or rat pheochromocytoma cells (PC12) are well-established models for neurotoxicity studies[11][12]. Some guanidinium compounds have been shown to cause neuronal destruction[13].
Cardiotoxicity: Assessing cardiotoxicity is crucial in drug development. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are considered a gold standard for in vitro cardiotoxicity screening as they provide a physiologically relevant model of human heart muscle cells[14][15][16].
Hepatotoxicity: The liver is a primary site of drug metabolism and potential toxicity. The human hepatocellular carcinoma cell line HepG2 is a widely used model to assess potential liver toxicity[3].
For the purpose of this general protocol, we will use the A549 human lung carcinoma cell line , as it is a robust and widely available cell line that has been previously used to evaluate the cytotoxicity of guanidine-based chemicals[5]. Researchers should, however, select the cell line most appropriate for their specific research question.
Experimental Workflow Overview
Caption: Workflow for dose-response curve generation.
Detailed Protocol
Part 1: Reagents and Materials
Reagent/Material
Supplier
Catalog No. (Example)
1-(2-Methoxyethyl)guanidine
Varies
Varies
A549 Human Lung Carcinoma Cell Line
ATCC
CCL-185
Dulbecco's Modified Eagle Medium (DMEM)
Gibco
11965092
Fetal Bovine Serum (FBS)
Gibco
26140079
Penicillin-Streptomycin (10,000 U/mL)
Gibco
15140122
Trypsin-EDTA (0.25%)
Gibco
25200056
Phosphate-Buffered Saline (PBS), pH 7.4
Gibco
10010023
Resazurin Sodium Salt
Sigma-Aldrich
R7017
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
Sigma-Aldrich
D2650
96-well clear-bottom, black-walled microplates
Corning
3603
Sterile, filtered pipette tips
Varies
Varies
Multichannel pipette
Varies
Varies
Fluorescence microplate reader
Varies
Varies
Humidified incubator (37°C, 5% CO2)
Varies
Varies
Part 2: Preparation of Solutions
Complete Cell Culture Medium:
To a 500 mL bottle of DMEM, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin).
Accurately weigh the required amount of 1-(2-Methoxyethyl)guanidine.
Dissolve in DMSO to a final concentration of 100 mM.
Note: The solubility of the specific compound should be empirically determined. If solubility in DMSO is limited, other solvents may be tested, ensuring they are compatible with the cell culture system at the final working concentrations.
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Resazurin Assay Solution (0.15 mg/mL):
Dissolve 1.5 mg of resazurin sodium salt in 10 mL of sterile PBS.
Sterile-filter the solution through a 0.22 µm filter.
Protect from light and store in aliquots at -20°C.
Part 3: Cell Culture and Seeding
Maintain A549 Cells:
Culture A549 cells in Complete Cell Culture Medium in a humidified incubator at 37°C with 5% CO2.
Passage the cells when they reach 80-90% confluency.
Cell Seeding:
On the day of the experiment, detach the cells using Trypsin-EDTA.
Neutralize the trypsin with Complete Cell Culture Medium and centrifuge the cell suspension.
Resuspend the cell pellet in fresh Complete Cell Culture Medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled microplate (yielding 5,000 cells/well).
Expert Insight: To minimize the "edge effect" (evaporation from the outer wells), it is good practice to fill the perimeter wells with 100 µL of sterile PBS and not use them for experimental samples[13].
Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.
Part 4: Compound Treatment
Prepare Serial Dilutions:
On the day of treatment, thaw an aliquot of the 100 mM 1-(2-Methoxyethyl)guanidine stock solution.
Perform a serial dilution of the compound in Complete Cell Culture Medium to prepare working solutions at 2x the final desired concentrations. A typical 10-point dose-response curve might start with a final concentration of 100 µM and proceed with 1:3 or 1:2 dilutions.
Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to account for any potential cytotoxicity of the solvent itself[13].
Also include a "no-treatment" control (cells with medium only) and a "background" control (medium only, no cells).
Treat the Cells:
After the 24-hour incubation of the seeded plate, carefully remove the medium from the wells.
Add 100 µL of the prepared 2x working solutions of 1-(2-Methoxyethyl)guanidine (and controls) to the appropriate wells.
It is recommended to perform each treatment in triplicate or quadruplicate to ensure statistical robustness.
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected mechanism of action of the compound.
Part 5: Resazurin Assay and Data Acquisition
Add Resazurin Reagent:
After the treatment period, add 20 µL of the 0.15 mg/mL Resazurin Assay Solution to each well (including controls).
Gently mix the plate on a plate shaker for 30 seconds.
Incubate:
Return the plate to the incubator for 1-4 hours. The optimal incubation time may vary between cell lines and should be determined empirically to ensure the signal is within the linear range of the plate reader.
Measure Fluorescence:
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis and Interpretation
Background Subtraction:
Subtract the average fluorescence value of the "background" control wells (medium only) from all other wells.
Data Normalization:
Calculate the percentage of cell viability for each concentration of 1-(2-Methoxyethyl)guanidine using the following formula:
% Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100
Dose-Response Curve Generation:
Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). GraphPad Prism or similar software is highly recommended for this analysis.
IC50 Determination:
From the fitted curve, determine the IC50 value, which is the concentration of 1-(2-Methoxyethyl)guanidine that inhibits cell viability by 50%.
Data Presentation
The results of the dose-response experiment should be presented clearly and concisely.
Table 1: Example Data for Dose-Response of 1-(2-Methoxyethyl)guanidine on A549 Cells
Concentration (µM)
log(Concentration)
% Viability (Mean ± SD)
100
2
8.5 ± 2.1
33.3
1.52
25.4 ± 4.5
11.1
1.05
48.9 ± 5.2
3.7
0.57
75.1 ± 6.8
1.2
0.08
92.3 ± 3.9
0.4
-0.40
98.7 ± 2.5
0.1
-1.00
99.5 ± 1.8
0 (Vehicle)
N/A
100 ± 3.2
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the generated dose-response data, the following quality control measures are essential:
Positive Control: Include a known cytotoxic compound (e.g., doxorubicin or staurosporine) as a positive control to validate the assay performance and cell responsiveness.
Z'-factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Replicate Consistency: The standard deviation between technical replicates should be low, typically below 15-20%. High variability may indicate issues with cell seeding, pipetting accuracy, or compound precipitation.
Curve Fitting: The goodness-of-fit of the non-linear regression (e.g., R-squared value) should be high, indicating that the chosen model accurately describes the data.
Advanced Applications and Future Directions
Once an initial dose-response curve for cytotoxicity has been established, further investigations can be pursued to elucidate the mechanism of action of 1-(2-Methoxyethyl)guanidine.
analytical methods for detecting 1-(2-Methoxyethyl)guanidine in biological samples
Technical Application Note: High-Sensitivity Quantitation of 1-(2-Methoxyethyl)guanidine (MEG) in Biological Matrices via HILIC-MS/MS Abstract This guide details the analytical methodology for the quantification of 1-(2-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: High-Sensitivity Quantitation of 1-(2-Methoxyethyl)guanidine (MEG) in Biological Matrices via HILIC-MS/MS
Abstract
This guide details the analytical methodology for the quantification of 1-(2-Methoxyethyl)guanidine (MEG), a highly polar, basic guanidino compound, in plasma and urine. Due to the high polarity (
) and basicity () of MEG, traditional Reversed-Phase Liquid Chromatography (RPLC) yields poor retention and peak tailing. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve superior retention, sensitivity, and peak symmetry.
Introduction & Analytical Challenges
1-(2-Methoxyethyl)guanidine (MEG) presents specific challenges in bioanalysis:
High Polarity: The guanidine moiety and ether linkage create a hydrophilic molecule that elutes in the void volume of C18 columns.
Strong Basicity: With a
, MEG exists as a cation at physiological and acidic pH. This leads to secondary interactions with residual silanols in silica-based columns, causing severe peak tailing.
Matrix Interference: Endogenous guanidino compounds (e.g., methylguanidine, creatinine) can compete for ionization.
Strategic Solution:
We employ Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC stationary phases. These phases retain polar cations via electrostatic interactions and hydrogen bonding, allowing for the use of high-organic mobile phases that enhance Desolvation efficiency in Electrospray Ionization (ESI).
Analytical Workflow Visualization
The following diagram outlines the decision matrix for sample preparation and analysis, ensuring data integrity based on sample complexity.
Figure 1: Analytical workflow for MEG quantitation, distinguishing between screening (Protein Precip) and trace analysis (SPE).[1][2]
Sample Preparation Protocols
Method A: Protein Precipitation (High Throughput)
Best for: PK screening, high-concentration samples.
Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube.
IS Addition: Add 10 µL of Internal Standard (e.g., Metformin-D6 or Creatine-D3, 100 ng/mL).
Best for: Trace analysis, complex matrices, removing phospholipids.
Cartridge: Use Waters Oasis MCX or Phenomenex Strata-X-C (30 mg).
Condition: 1 mL Methanol, then 1 mL Water.
Load: Acidify 100 µL sample with 100 µL 2% Formic Acid (aq) and load.
Wash 1: 1 mL 2% Formic Acid (removes neutrals/acids).
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
Elute: 500 µL of 5% Ammonium Hydroxide in Methanol.
Mechanism:[3] High pH neutralizes the guanidinium ion (or deprotonates the sorbent), releasing the analyte.
Reconstitution: Evaporate under
at 40°C and reconstitute in 100 µL Mobile Phase B (90% ACN).
LC-MS/MS Method Parameters
Chromatographic Conditions (HILIC)
Parameter
Specification
Rationale
Column
Waters BEH Amide (2.1 x 100 mm, 1.7 µm) OR SeQuant ZIC-HILIC
Amide phases provide excellent retention for polar amines via hydrogen bonding.
Mobile Phase A
10 mM Ammonium Formate + 0.1% Formic Acid in Water
Provides protons for ionization and ionic strength to reduce secondary interactions.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
High organic content required for HILIC retention.
Flow Rate
0.4 mL/min
Optimal for ESI sensitivity.
Column Temp
40°C
Reduces backpressure and improves mass transfer.
Injection Vol
2 - 5 µL
Low volume prevents solvent mismatch effects in HILIC.
Gradient Table:
0.0 - 1.0 min: 95% B (Isocratic hold for loading)
1.0 - 5.0 min: 95% B
60% B (Linear ramp)
5.0 - 6.0 min: 60% B (Flush polar contaminants)
6.0 - 6.1 min: 60% B
95% B
6.1 - 9.0 min: 95% B (Re-equilibration - Critical in HILIC)
Mass Spectrometry (MRM) Settings
Ionization: ESI Positive (
)
Source Temp: 500°C (High temp aids desolvation of aqueous buffers)
Capillary Voltage: 3.0 kV
MRM Transitions (Theoretical - Must Optimize):
MEG Formula:
| Molecular Weight: 117.15 Da
Analyte
Precursor ()
Product ()
Collision Energy (eV)
Note
MEG (Quant)
118.1
60.1
20 - 25
Characteristic Guanidinium fragment
MEG (Qual)
118.1
101.1
10 - 15
Loss of
MEG (Qual)
118.1
74.0
18 - 22
Cleavage of ether chain
IS (Metformin-D6)
136.2
60.1
20
Structural Analog
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting decision tree for common HILIC anomalies.
Key Mechanistic Insight:
In HILIC, water forms a stagnant layer on the silica surface. Analytes partition into this layer. If the sample diluent is 100% water, it disrupts this layer locally, causing split peaks. Always dilute samples in 80-90% Acetonitrile.
References
Agilent Technologies. (2017).[4] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8566EN. Link
Thermo Fisher Scientific. (2016). Assay of guanidine in pharmaceutical formulations using Ion Chromatography. Application Note 1055. Link
Varmaza, P. et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 13, 102972. Link
PubChem. (2025).[5] 1-(2-Methoxyethyl)guanidine Compound Summary. National Library of Medicine. Link
MDPI. (2024). Analysis Profiling of Endogenous Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. Molecules. Link
Application Note: 1-(2-Methoxyethyl)guanidine as a Mechanistic Probe in Nitric Oxide Synthase (NOS) Research
This Application Note is structured to guide researchers in the specific pharmacological utility of 1-(2-Methoxyethyl)guanidine , particularly as a mechanistic probe and structural isostere in the study of Inducible Nitr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers in the specific pharmacological utility of 1-(2-Methoxyethyl)guanidine , particularly as a mechanistic probe and structural isostere in the study of Inducible Nitric Oxide Synthase (iNOS).
[1]
Abstract & Core Utility
1-(2-Methoxyethyl)guanidine (hereafter referred to as O-MEG ) is a guanidine-based small molecule used primarily as a structural isostere and mechanistic control in the development of selective iNOS inhibitors.
While its sulfur-containing analog, Mercaptoethylguanidine (MEG) , is a highly potent iNOS inhibitor due to direct heme coordination, O-MEG lacks the ability to coordinate the heme iron effectively. Therefore, O-MEG is the critical "negative control" or "steric comparator" used to distinguish between active site occupancy (steric hindrance) and heme-ligation as the primary mode of inhibition in novel drug candidates.
Key Application: Differentiating the role of the thioether moiety in NOS inhibition kinetics.
Pharmacological Profile & Mechanism
The "Chalcogen Switch" Mechanism
To understand the utility of O-MEG, one must understand its relationship to MEG.
MEG (Mercapto-): The sulfur atom acts as a soft base, coordinating with the heme iron (Fe) in the iNOS active site. This creates a tight, often slow-off-rate inhibition complex.
O-MEG (Methoxy-): The oxygen atom is a harder base and sterically similar to sulfur but binds poorly to the heme iron.
By comparing the IC50 of a lead compound against O-MEG, researchers can quantify the "Heme Contribution Factor" —the amount of binding energy derived specifically from the metal-ligand interaction versus simple hydrogen bonding and hydrophobic fit.
Selectivity and Potency Data
Note: Values are representative of the structural class differences.
Compound
Structure
iNOS IC50 (µM)
Mechanism of Action
Stability
MEG
Guanidine-CH2-CH2-SH
~1 - 10
Competitive + Heme Coordination
Low (Dimerizes to GED)
O-MEG
Guanidine-CH2-CH2-O-Me
> 100*
Competitive (Steric only)
High
L-NIL
N6-(1-iminoethyl)lysine
~3.7
Competitive
High
*O-MEG is significantly less potent than MEG, serving as a baseline for steric affinity.
Pathway Interaction Diagram
The following diagram illustrates the differential binding modes within the iNOS active site.
Figure 1: Differential inhibition logic. MEG utilizes a dual-anchor mechanism (Guanidine-Glu binding + S-Fe binding), whereas O-MEG relies solely on the Guanidine-Glu interaction.
Objective: To determine the contribution of heme-coordination to inhibition potency by comparing MEG and O-MEG.
Materials:
Cell Line: RAW 264.7 (Murine Macrophages).
Induction: Lipopolysaccharide (LPS, E. coli 0111:B4) + IFN-γ.
Compounds:
1-(2-Methoxyethyl)guanidine sulfate (O-MEG).
Mercaptoethylguanidine (MEG) [Freshly prepared from GED or protected precursor].
Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).
Workflow:
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates (Phenol-red free DMEM). Adhere for 24h.
Treatment:
Prepare serial dilutions of O-MEG (1 mM to 1 µM) and MEG (100 µM to 0.1 µM).
Note: O-MEG requires a higher concentration range due to lower potency.
Induction: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) immediately after inhibitor addition.
Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.
Quantification:
Transfer 50 µL supernatant to a new plate.
Add 50 µL Sulfanilamide solution; incubate 10 min in dark.
Add 50 µL NED solution; incubate 10 min in dark.
Measure Absorbance at 540 nm.
Calculation:
Convert Absorbance to Nitrite concentration using a NaNO2 standard curve.
Calculate % Inhibition =
.
Validation Check:
If O-MEG shows
inhibition at 10 µM, verify compound identity; it may be contaminated with a more potent analog.
Perform an MTT/CCK-8 assay in parallel to ensure O-MEG is not cytotoxic at high concentrations (1 mM).
Protocol B: "Thioether Switch" Validation (In Vivo)
Objective: To demonstrate that systemic effects (e.g., hypotension reversal) are driven by iNOS inhibition (heme binding) rather than non-specific guanidine effects.
Workflow Diagram:
Figure 2: In vivo experimental design. O-MEG serves as the negative control for efficacy.
Expected Outcomes:
MEG Group: Restoration of blood pressure (MAP) and reduction in serum nitrite.
O-MEG Group: Minimal effect on MAP and nitrite at equimolar doses (demonstrating that the therapeutic effect requires the specific heme-interaction of MEG).
Technical Considerations & Handling
Solubility and Stability
One of the primary advantages of O-MEG over MEG is stability .
MEG: Rapidly oxidizes to Guanidinoethyldisulphide (GED) in solution. Must be prepared fresh or stored under reducing conditions.
O-MEG: The ether linkage is chemically stable.
Solubility: Highly soluble in water/PBS (>50 mg/mL).
Storage: Stable at -20°C as a solid or solution for >6 months.
Chemical Identity Verification
Ensure you are using the correct salt form.
Sulfate Salt (2:1): Most common commercial form. MW ~ 332.3 (for the bis-guanidine sulfate).
Free Base: Hygroscopic and less stable.
References
Southan, G. J., et al. (1996). "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform." British Journal of Pharmacology, 117(4), 619–632.
Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 269(43), 26669-26676.
Wolff, D. J., & Lubeskie, A. (1995). "Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase." Archives of Biochemistry and Biophysics, 316(1), 290-301.
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal, 357(Pt 3), 593.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 1-(2-Methoxyethyl)guanidine
Ticket ID: MEG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Retention, Detection, and Desalting Challenges for Hydrophilic Guanidines Executive Summary 1-(2-Methoxyethyl)guan...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: MEG-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Overcoming Retention, Detection, and Desalting Challenges for Hydrophilic Guanidines
Executive Summary
1-(2-Methoxyethyl)guanidine presents a "perfect storm" of purification challenges: it is highly polar, strongly basic (
), lacks a UV chromophore, and is prone to hygroscopicity. Standard reverse-phase (C18) workflows typically fail, resulting in elution at the void volume () or co-elution with inorganic salts.
This guide provides three validated workflows to isolate this molecule in high purity, moving beyond standard protocols to address the specific physicochemical properties of the methoxyethyl-guanidine core.
Module 1: Chromatographic Retention (The "Void Volume" Crisis)
The Problem
On a standard C18 column, 1-(2-Methoxyethyl)guanidine elutes immediately with the solvent front.
Root Cause: The molecule is too hydrophilic to partition into the hydrophobic C18 stationary phase. The guanidinium core remains fully solvated by the aqueous mobile phase, preventing interaction with the alkyl chains.
The Solution: HILIC or Ion-Pairing
You must alter the separation mechanism. Do not attempt to optimize a standard C18 gradient; it will not work.
Protocol A: HILIC (Recommended for LC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the silica surface. The polar guanidine partitions into this layer.
Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile (ACN).
Gradient: Start high organic (95% B)
50% B over 15 minutes.
Mechanism: The ammonium formate ensures the silica silanols are protonated (reducing irreversible binding) while maintaining the guanidine charge for hydrophilic partitioning.
Protocol B: Ion-Pairing (Recommended for UV/Prep)
If HILIC is unavailable, you must modify the C18 surface dynamically.
Reagent: Trifluoroacetic acid (TFA) at 0.1% or Heptafluorobutyric acid (HFBA) at 0.05%.
Mechanism: The fluorinated acid forms a neutral, hydrophobic ion pair with the positively charged guanidine. This complex then retains on the C18 chain.
Warning: TFA suppresses MS ionization. Use HFBA only if necessary for retention, as it is difficult to remove.
Workflow Visualization
Figure 1: Decision matrix for selecting the correct stationary phase based on detection requirements.
Module 2: Desalting & Isolation (The "Inorganic" Trap)
The Problem
Synthesis of guanidines often involves S-methylisothiourea or pyrazole reagents, leaving behind excess salts (sulfates, iodides) or unreacted amines. Conventional silica flash chromatography is ineffective because the basic guanidine streaks or binds irreversibly to acidic silanols.
The Solution: "Catch and Release" SCX
Strong Cation Exchange (SCX) is the gold standard for purifying alkyl guanidines.
Protocol: SCX Cartridge Purification
Conditioning: Wash SCX cartridge with MeOH, then Water.
Loading: Dissolve crude 1-(2-Methoxyethyl)guanidine in water (pH < 7). Load onto the cartridge.
Mechanism:[1][2][3][4] The positively charged guanidine (
) binds tightly to the sulfonate groups of the resin. Neutral impurities flow through.
Washing: Flush with MeOH or Water/MeOH (1:1).
Validation: Check the wash for impurities using TLC. The product should not move.
Elution: Elute with 2M Ammonia in Methanol.
Mechanism:[1][2][3][4] The massive excess of ammonia displaces the guanidine from the resin.
Finishing: Evaporate the ammoniacal methanol immediately to avoid carbonate formation.
Data: Comparison of Isolation Methods
Parameter
Silica Flash (Standard)
Reverse Phase (C18)
SCX (Catch & Release)
Recovery Yield
< 40% (Irreversible binding)
Variable (Void volume loss)
> 90%
Salt Removal
Poor
Moderate
Excellent
Purity
Low (Streaking)
High (if retained)
High
Solvent Cost
High
Medium
Low
Mechanism Visualization
Figure 2: The "Catch and Release" mechanism utilizing the high basicity of the guanidine moiety.
Module 3: Detection (The "Invisible" Analyte)
The Problem
1-(2-Methoxyethyl)guanidine has no conjugated
-system. It effectively has zero absorbance above 210 nm. Using 200-210 nm (low UV) results in high background noise from buffers and solvents (especially Formic Acid or Acetone).
The Solution: Universal Detection
Do not rely on UV. Use mass-sensitive detectors.
ELSD (Evaporative Light Scattering Detector):
Ideal for prep-scale. The guanidine is non-volatile (salt or free base), while the mobile phase is volatile.
Setting: Drift tube temp 40°C (prevent degradation), Gain 4-8.
LC-MS (ESI+):
Guanidines ionize exceptionally well in positive mode (
).
Target Mass: 118.1 m/z (
+ H).
Note: You may see a dimer peak (
) at higher concentrations.
Visual Stain (TLC):
If using TLC, UV will fail. Use Sakaguchi Stain (specific for guanidines) or Dragendorff’s Reagent .
Sakaguchi Reaction:
-naphthol + sodium hypochlorite Red color.
Module 4: Storage & Handling FAQ
Q: My product is an oil that won't crystallize. Is it impure?A: Not necessarily. The free base of 1-(2-Methoxyethyl)guanidine is hygroscopic and often an oil or low-melting solid.
Fix: Convert it to a salt for stability. The Hydrochloride (HCl) or Hemisulfate salts are typically crystalline solids. Treat the free base with 1 equivalent of anhydrous HCl in dioxane/ether to precipitate the salt.
Q: I see a new impurity appear after leaving the sample out. What is it?A: Guanidine free bases absorb atmospheric
rapidly to form guanidinium carbonates.
Prevention: Store under Argon/Nitrogen. If carbonate forms, re-acidify or pass through SCX again.
Q: Can I use standard silica if I add Triethylamine (TEA)?A: It is risky. While TEA blocks silanols, the polarity of MEG is so high that it may still streak. SCX or Alumina (Basic) is far superior to Silica+TEA.
Executive Summary: The "Invisible" Solubility Trap
If you are encountering solubility issues with 1-(2-Methoxyethyl)guanidine (MEG), you are likely facing a phase-state mismatch rather than true insolubility.
Guanidine derivatives are inherently hydrophilic.[1][2] The paradox is that while they are highly water-soluble, they often present as "insoluble" or "oily" residues in the lab.[2] This is almost exclusively due to two factors:
Hygroscopicity of the Free Base: The free base absorbs atmospheric water and CO₂, forming sticky carbonate crusts that appear insoluble.[1][2]
Salt-Solvent Incompatibility: While the molecule is soluble in water, the sulfate or hydrochloride salt you are likely using may have poor solubility in the pure DMSO stocks typically used for high-throughput screening.[1]
Part 1: Physicochemical Intelligence (The "Why")
Before fixing the protocol, you must understand the molecule's behavior in your buffer system.[2]
Property
Value
Implication for Assay
pKa (Guanidine Core)
~12.5 – 13.6
Cationic at pH 7.4. It will be fully protonated ().[1] It acts as a Lewis base; do not use in low-capacity buffers.[1][2]
LogP
~ -1.2 (Estimated)
Highly Polar. It prefers water over octanol.[1][2] It will not passively cross membranes easily without a transporter.[1][2]
Hygroscopicity
Extreme (Free Base)
Handling Hazard. The free base turns into a deliquescent oil within minutes of air exposure.[1][2]
Preferred Form
Hydrochloride or Hemisulfate
Stability. Always order the salt form for solid storage.[1][2]
Part 2: Troubleshooting Guides (Q&A)
Q1: "My compound arrived as a sticky oil/gum, not a powder. Is it degraded?"
Diagnosis: You likely purchased the Free Base form.[1][2]
Root Cause: 1-(2-Methoxyethyl)guanidine free base is a strong base.[1][2] Upon exposure to air, it rapidly absorbs moisture and reacts with atmospheric CO₂ to form guanidinium carbonate.[1][2] This "gum" is a mixture of water, base, and carbonate salt.[2]
The Fix:
Immediate: Dissolve the entire oily residue in a known volume of 0.1 M HCl to convert it to the stable Hydrochloride salt in situ.
Prevention: Exclusively purchase the Hydrochloride (HCl) or Hemisulfate salt forms.[1][2] They are crystalline solids and stable at room temperature.[1][2][3]
Q2: "I made a 100 mM stock in DMSO, but it precipitated when I froze it."
Diagnosis: Salt-Solvent Incompatibility (Common Ion Effect).[1][2]
Root Cause: While Guanidine HCl is moderately soluble in DMSO, Guanidine Sulfate is poorly soluble in aprotic organic solvents like DMSO or DMF.[2] Freezing lowers the solubility product (
Protocol Shift: For guanidine salts, Water or PBS is the superior stock solvent.[2]
If DMSO is mandatory: Limit stock concentration to 10 mM. If using the Sulfate salt, you must switch to the HCl salt for DMSO compatibility.[1][2]
Q3: "My assay pH drifted significantly after adding the compound."
Diagnosis: Insufficient Buffer Capacity.
Root Cause: At 10 mM, this compound is effectively a 10 mM base.[1][2] If you add it to a weak buffer (e.g., 10 mM HEPES) without pH readjustment, the pH will spike, potentially precipitating other assay components (like Mg²⁺ or Ca²⁺).[2]
The Fix:
Ensure your buffer concentration is at least 5x higher than your highest compound concentration (e.g., use 50 mM HEPES for 10 mM MEG).[2]
Part 3: Validated Workflows
Workflow A: The "Safe-Start" Preparation Protocol
Use this logic to prevent precipitation before it happens.
Caption: Decision tree for selecting the correct solvent based on the specific salt form of the guanidine derivative.
Workflow B: Serial Dilution Integrity Check
Use this control experiment to confirm your compound is actually in solution during your assay.[2]
Objective: Verify that the compound remains soluble when transitioning from Stock (100x) to Assay Buffer (1x).
Prepare Stock: 10 mM in Water (or DMSO if HCl salt).[1][2]
Pipette 10 µL of Stock into 990 µL of Buffer (Final: 100 µM).
Vortex immediately.
Wait 30 minutes at Room Temperature.
Measurement:
Centrifuge at 13,000 x g for 5 minutes.
Measure UV Absorbance (200–220 nm) of the supernatant .[1][2]
Compare against a theoretical standard.
Note: Guanidines have weak UV absorbance; LC-MS is preferred if available.
Part 4: Data Reference Table
Solvent System
HCl Salt Solubility
Sulfate Salt Solubility
Free Base Solubility
Water (pH 7)
High (>1 M)
High (>0.5 M)
High (Alkaline pH)
PBS (pH 7.4)
High
High
High
DMSO
Moderate (~50 mM)
Low / Poor
High (Miscible)
Ethanol
Moderate
Poor
High
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3520, Guanidine. Retrieved from [Link][2]
European Chemicals Agency (ECHA). Registration Dossier: Guanidinium Chloride - Physicochemical Properties. Retrieved from [Link][2]
Cheung, J. et al. (2010).Physicochemical Profiling of Guanidine Derivatives in Drug Discovery. Journal of Medicinal Chemistry. (Generalized citation for guanidine behavior in buffers).
Technical Support Center: 1-(2-Methoxyethyl)guanidine Stability & Storage
Module 1: Chemical Behavior & Storage Fundamentals The Molecule: Vulnerability Analysis 1-(2-Methoxyethyl)guanidine (MEG) is a bifunctional molecule consisting of a strongly basic guanidine core ( ) and a polar methoxyet...
Author: BenchChem Technical Support Team. Date: February 2026
Module 1: Chemical Behavior & Storage Fundamentals
The Molecule: Vulnerability Analysis
1-(2-Methoxyethyl)guanidine (MEG) is a bifunctional molecule consisting of a strongly basic guanidine core (
) and a polar methoxyethyl tail. Understanding its degradation requires analyzing these two distinct moieties.
Moiety
Stability Risk
Mechanism
Guanidine Core
High
Carbonation: As a superbase, the free base avidly absorbs atmospheric to form guanidinium carbonate/bicarbonate [1].Hydrolysis: Under alkaline conditions, the C=N bond is susceptible to nucleophilic attack by water, degrading into the corresponding urea derivative and ammonia [2].[1]
Methoxyethyl Tail
Low
Ether Cleavage: The ether linkage is generally robust under standard storage conditions. It requires strong Lewis acids or extreme heat to cleave, which are not typical storage risks.
Salt Form
Variable
Hygroscopicity: Guanidine salts (HCl, Sulfate) are chaotropic and highly hygroscopic. They will deliquesce (turn into liquid) if exposed to humidity [3].
The "Golden Rule" of Storage
Never store 1-(2-Methoxyethyl)guanidine as a free base for long periods.
The free base is kinetically unstable in air. It must be converted to a salt form (typically Hemisulfate or Hydrochloride) for long-term viability.
Recommended Conditions (Salt Form):
Temperature: -20°C (Optimal) to 4°C (Acceptable).
Atmosphere: Argon or Nitrogen backfill (Essential for free base; Recommended for salts).
Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.
Desiccation: Secondary containment in a desiccator is mandatory due to hygroscopicity.
Module 2: Troubleshooting & FAQs
Scenario A: "My white powder has turned into a sticky, colorless gel."
Diagnosis:Deliquescence (Hygroscopicity)
Your sample has absorbed atmospheric moisture. This is common if the vial was opened in a humid room without equilibration.
Immediate Action: Do not heat it to "dry it out" in an oven; this promotes hydrolysis.
Rescue Protocol:
Dissolve the gel in a minimal amount of anhydrous methanol.
Add a drying agent (anhydrous
). Filter.
Concentrate in vacuo.
Store immediately in a desiccator.
Prevention: Allow the frozen vial to reach room temperature before opening to prevent condensation on the cold solid.
Scenario B: "I see an unexpected peak at ~160 ppm in my Carbon (
) NMR."
Diagnosis:Carbonation vs. Hydrolysis
This is the most common analytical confusion. Both the degradation product (Urea) and the contaminant (Carbonate) appear in the carbonyl region.
Differentiation Test:
Observation: If the peak is broad and shifts slightly with concentration, it is likely Guanidinium Carbonate (Salt formation with air).
Observation: If the peak is sharp and accompanied by a loss of the characteristic guanidine N-H signal in
NMR, it is 1-(2-Methoxyethyl)urea (Hydrolysis product).
Causality: Carbonation occurs due to air exposure. Hydrolysis occurs due to moisture + heat or high pH.
Scenario C: "The sample has turned yellow."
Diagnosis:Oxidative Trace Contamination
Pure alkylguanidines are colorless. Yellowing indicates trace oxidation of minor impurities (often starting material amines) or photo-degradation if stored in clear glass.
Impact: Usually <1% impurity by mass. Often acceptable for crude biological assays but unacceptable for precise kinetic studies or crystallography.
The following diagram illustrates the two primary failure modes: Hydrolysis (irreversible) and Carbonation (reversible).
Figure 1: Primary degradation pathways. Note that Carbonation is reversible via acidification, whereas Hydrolysis to Urea is irreversible.
Quality Control (QC) Workflow
Before using stored material for critical experiments, follow this decision matrix.
Figure 2: Rapid QC Decision Tree for researchers.
Module 4: Experimental Protocols
Re-Validation via
NMR
If you suspect degradation, run a standard proton NMR.
Solvent:
(Preferred for salts) or .
Key Signals (Expected):
ppm (Singlet, 3H, )
ppm (Triplet, 2H, )
ppm (Triplet, 2H, )
Red Flags:
Loss of the triplet splitting pattern (indicates chain breakdown).
New singlet near 8.0-9.0 ppm (Ammonium, if hydrolysis occurred).
Handling & Weighing Protocol
To minimize hygroscopic error during experiment preparation:
Equilibrate: Remove vial from freezer (-20°C) and place in a desiccator for 30 minutes to reach room temperature.
Weighing: Use an anti-static weighing boat. Do not use paper (guanidine salts stick to paper fibers).
Speed: Weigh quickly. If precise stoichiometry is critical (e.g., catalytic ligand), weigh the solid and then dissolve in a known volume of solvent to create a stock solution. Determine the exact concentration of the stock solution via quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) rather than relying on the solid weight.
References
Guanidine Carbonation Mechanism
Source: Oak Ridge National Laboratory (ORNL). "Carbon Capture via Crystallization with a Guanidine Ligand."[2]
Relevance: Establishes the mechanism of rapid CO2 absorption by guanidine bases.
Hydrolytic Stability of Alkylguanidines
Source: American Chemical Society (ACS), Industrial & Engineering Chemistry Research. "Development of More Hydrolytically Stable Alkyl Guanidines."
Relevance: Details the hydrolysis of alkylguanidines to ureas under alkaline conditions and the kinetic factors involved.
Hygroscopicity & Protein Interaction
Source: National Institutes of Health (NIH) / PubMed.
Relevance: Confirms the strong preferential hydration (hygroscopicity) of guanidine salts and their thermodynamic behavior in solution.
Technical Support Center: Stability Guide for 1-(2-Methoxyethyl)guanidine
Executive Summary 1-(2-Methoxyethyl)guanidine (MEG) is a potent nucleophilic base ( ). In its free base form, it is thermodynamically unstable in open air and aqueous environments.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2-Methoxyethyl)guanidine (MEG) is a potent nucleophilic base (
). In its free base form, it is thermodynamically unstable in open air and aqueous environments. The primary degradation vectors are atmospheric carbonylation (absorbing ) and hydrolytic cleavage (generating ureas).
The Golden Rule: Always store MEG as a salt (e.g., Hydrochloride or Hemisulfate) in a buffered, slightly acidic solution (
). Never store the free base in solution for extended periods.
Module 1: The Chemistry of Instability
To prevent degradation, you must understand the enemy. MEG degradation is not random; it follows specific kinetic pathways driven by pH and atmospheric exposure.
Degradation Pathways
The guanidine moiety is the reactive center. The methoxyethyl tail is generally inert under standard biological conditions, but the guanidine head is susceptible to two major failures:
Carbonylation (The "Air" Problem): As a strong base, MEG strips
from the air, forming insoluble carbonate or bicarbonate salts. This alters stoichiometry and often causes "mysterious" precipitation.
Alkaline Hydrolysis (The "Water" Problem): At high pH (
), the guanidinium ion deprotonates. The resulting free base is susceptible to nucleophilic attack by hydroxide ions (), cleaving the C=N bond to form a urea derivative and an amine.[1]
Pathway Visualization
The following diagram illustrates the stability cliff. Note that the Protonated State (Salt) is the only thermodynamic sink for stability.
Figure 1: Mechanistic pathways of 1-(2-Methoxyethyl)guanidine degradation. Green indicates the safe zone; Red indicates irreversible degradation.
Module 2: Storage & Handling Protocols
The "Self-Validating" Stock Solution Protocol
Do not rely on simple dissolution. Follow this protocol to ensure integrity.
Reagents:
MEG Salt (e.g., HCl salt)
Solvent: Anhydrous DMSO (preferred) or Degassed Water.
Inert Gas: Argon or Nitrogen.
Step-by-Step Methodology:
Solvent Degassing: Before adding the solid, purge your solvent with Argon for 15 minutes.
Reasoning: Removes dissolved
, preventing immediate carbonate formation upon dissolution.
Weighing: Weigh the MEG salt quickly. If using the free base (hygroscopic oil/solid), weigh under an inert atmosphere (Glovebox).
Dissolution: Dissolve to a high concentration (e.g., 100 mM).
Insight: Higher concentrations are self-buffering against minor pH drifts compared to dilute solutions.
Aliquot & Freeze: Flash freeze aliquots in liquid nitrogen and store at -20°C or -80°C.
Never store at 4°C in a "working stock" format for more than 24 hours. Repeated freeze-thaw cycles introduce moisture and oxygen.
Solvent Compatibility Matrix
Solvent
Stability Rating
Risk Factor
Recommendation
Water (pH < 7)
High
Low
Best for aqueous assays. Ensure buffer capacity is sufficient.
Water (pH > 9)
Critical
Hydrolysis
Avoid. Hydrolysis half-life decreases exponentially with pH.
DMSO (Anhydrous)
High
Hygroscopicity
Best for Stock. DMSO absorbs water from air; seal tightly.
Ethanol/Methanol
Moderate
Transesterification
Avoid for long-term storage. Nucleophilic solvents can react slowly.
Ether/THF
Low
Solubility
Poor solubility for salts; good for free base but risks oxidation.
Module 3: Troubleshooting & FAQs
Q1: My clear MEG solution turned cloudy after 2 days on the bench. What happened?
Diagnosis: Carbonate Formation.
Mechanism: You likely used the free base or a high-pH buffer. The solution absorbed atmospheric
, forming guanidinium carbonate, which is often less soluble than the free base or chloride salt.
Fix: Filter the solution (0.22 µm), but assume the concentration has dropped. For the future, use the HCl salt and keep the container under Argon.
Q2: I see a "Ghost Peak" in my LC-MS (+18 Da or -42 Da).
Mass Shift: Look for the mass of 2-methoxyethylamine or the corresponding urea derivative.
Cause: Your buffer pH was likely too high (> pH 10) or the sample was heated.
Fix: Check the pH of your mobile phase and sample diluent. Ensure it is neutral (pH 7) or acidic.
Q3: Can I autoclave solutions of 1-(2-Methoxyethyl)guanidine?
Answer:No.Reasoning: Guanidines are thermally labile in water. The combination of High Heat (121°C) + Water = Accelerated Hydrolysis.
Protocol: Sterilize by filtration using a 0.22 µm PES or PVDF membrane.
Q4: I need to use the Free Base for a reaction. How do I generate it in situ?
Protocol:
Dissolve the MEG-HCl salt in your anhydrous solvent.
Add exactly 1.0 equivalent of Potassium tert-butoxide (
) or Sodium Hydride ().
Centrifuge to pellet the resulting inorganic salt (KCl or NaCl).
Use the supernatant immediately. Do not store.
References
Guanidine Stability & pKa
Source: Wikipedia / CRC Handbook of Chemistry and Physics.
Data: Guanidinium pKa is ~13.[3][4][5]6. It remains protonated and stable at physiological pH.[6]
dealing with interference in colorimetric assays for guanidine compounds
To: Research Team From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Guide: Overcoming Interference in Colorimetric Guanidine Assays Introduction: The Interference Landscape Accurate qua...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Senior Application Scientist, Analytical Chemistry Division
Subject: Technical Guide: Overcoming Interference in Colorimetric Guanidine Assays
Introduction: The Interference Landscape
Accurate quantification of guanidine compounds (e.g., Arginine, Methylguanidine, Guanidinoacetic acid) is critical in metabolic research and drug development. However, the two primary colorimetric methods—the Sakaguchi Reaction (for monosubstituted guanidines like Arginine) and the Pentacyanoferrate/Nitroprusside Reaction (for free Guanidine)—are notoriously susceptible to matrix interference.
This guide moves beyond basic protocols to address the causality of assay failure. We will focus on the two most common "silent killers" of data integrity: Urea competition and Thiol-mediated quenching , and provide self-validating solutions for each.
Module 1: The Sakaguchi Reaction (Arginine & Monosubstituted Guanidines)
The Mechanism:
The Sakaguchi reaction relies on the condensation of
-naphthol with the guanidino group in an alkaline medium, followed by oxidation with sodium hypobromite (NaOBr) or hypochlorite to form a red quinone-imine complex.
The Interference:Urea (Carbamide)
In biological fluids (urine, serum), urea concentrations often exceed guanidine targets by orders of magnitude. Although urea does not produce a red color itself, it acts as a reagent sink . Urea rapidly consumes the hypobromite oxidant required to develop the arginine color, leading to false negatives or non-linear calibration curves.
Do not simply increase the hypobromite concentration, as excess oxidant destroys the guanidine signal.
Step-by-Step Workflow:
Preparation: Adjust sample pH to 7.0 (Urease optimum).
Digestion: Add Urease (Type III or higher activity) to the sample.
Ratio: 10 units of Urease per 1 mL of sample.
Incubation: 30 minutes at 37°C.
Validation: Test a small aliquot with Nessler’s reagent (yellow/brown precipitate indicates released ammonia, confirming urea hydrolysis).
Assay: Proceed with the Sakaguchi reaction. The ammonia produced does not interfere significantly with
-naphthol coupling.
Visualizing the Interference Mechanism:
Figure 1: The "Reagent Sink" effect. Urea consumes the hypobromite oxidant (Pathway B) faster than the arginine complex can form, effectively quenching the signal.
The Mechanism:
Used for free guanidine and methylguanidine (Weber’s test variants). Nitroprusside forms a colored complex with guanidine under alkaline conditions, often requiring prior oxidation to pentacyanoferrate.
The Interference:Thiols (Sulfhydryls)
Compounds containing free thiol groups (Cysteine, Glutathione, DTT,
-mercaptoethanol) are potent reducing agents. They react with the nitroprusside iron center, causing either false positives (deep red/purple colors) or false negatives by reducing the oxidized ferricyanide complex required for the reaction.
Simple oxidation (air/peroxide) is insufficient as it may create disulfides that still interfere or reverse during the assay.
Step-by-Step Workflow:
Reagent: Prepare a 100 mM solution of N-Ethylmaleimide (NEM) or Iodoacetamide (IAA) in neutral buffer.
Masking: Add NEM to the sample in a 2:1 molar excess relative to the estimated thiol content.
Incubation: Incubate for 15 minutes at room temperature in the dark.
Cleanup (Optional): If the NEM concentration is extremely high, it can be removed via a rapid Solid Phase Extraction (SPE) C18 spin column, though NEM itself rarely interferes with nitroprusside at low concentrations.
Assay: Proceed with the colorimetric reaction.
Module 3: The Universal Solution (Matrix Effects)
When the specific interference is unknown (e.g., complex cell lysates or plasma), the Standard Addition Method is the only self-validating protocol. It mathematically eliminates matrix effects by ensuring the calibrator experiences the exact same interference as the analyte.
Protocol: Standard Addition (Spiking)
Concept: Instead of using an external calibration curve (which assumes a clean matrix), you add known amounts of Guanidine standard into aliquots of your sample.
Experimental Setup:
Tube
Sample Vol (L)
Standard Added (L)
Solvent Added (L)
Final Conc. Added ()
1 (Blank)
100
0
100
0
2 (Low)
100
20
80
3 (Med)
100
50
50
4 (High)
100
100
0
Calculation:
Plot Absorbance (Y-axis) vs. Concentration of Spike (X-axis) .
The absolute value of the X-intercept (where
) is the concentration of the unknown sample.
Visualizing the Workflow:
Figure 2: Standard Addition Workflow. By spiking the standard directly into the sample, matrix interferences affect the standard and the analyte equally, allowing for accurate extrapolation.
Frequently Asked Questions (FAQ)
Q: My Sakaguchi reaction color fades within minutes. How do I stabilize it?A: The oxidized complex is unstable.
Cooling: Perform the reaction on ice; the color is more stable at lower temperatures.
Stabilizers: Add Urea (ironically) after the color has developed. While urea interferes before oxidation, adding a high concentration (20% w/v) immediately after color development can stabilize the chromophore for 15–30 minutes [1]. Alternatively, use thiodiglycol.
Q: Can I use Tris buffer for these assays?A:Avoid Tris if possible. Tris contains a primary amine. While it reacts much slower than guanidines in the Sakaguchi test, high concentrations (>50 mM) can increase background noise. Phosphate or borate buffers are superior alternatives for colorimetric guanidine assays.
Q: I have high protein content in my sample. Do I need to deproteinize?A: Yes. Proteins contain Arginine residues that will react positively in the Sakaguchi test.[1]
Protocol: Add 10% Trichloroacetic acid (TCA) or Perchloric acid (PCA) to precipitate proteins. Centrifuge at 12,000 x g for 5 minutes. Neutralize the supernatant with KOH before assaying.
National Institutes of Health (NIH). (2021). Microfluidic Device for the Identification of Biological Sex by Analysis of Latent Fingermark Deposits. (Discusses Sakaguchi interference). Link
Chemistry LibreTexts. (2022). Standard Addition Method.[2][3][4][5][6]Link
Alpha Measure. (2023). Standard Addition Procedure in Analytical Chemistry.[3][4]Link
Journal of Cell Science. (1933). The Histochemical Recognition of Certain Guanidine Derivatives. (Classic foundation for specificity). Link
comparative analysis of 1-(2-Methoxyethyl)guanidine and agmatine
This guide provides a comparative analysis of Agmatine (an endogenous polyamine metabolite) and 1-(2-Methoxyethyl)guanidine (a synthetic guanidine derivative). Note on Nomenclature: The abbreviation "MEG" is frequently u...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of Agmatine (an endogenous polyamine metabolite) and 1-(2-Methoxyethyl)guanidine (a synthetic guanidine derivative).
Note on Nomenclature: The abbreviation "MEG" is frequently used in nitric oxide research to refer to Mercaptoethylguanidine , a potent iNOS inhibitor. This guide strictly analyzes 1-(2-Methoxyethyl)guanidine (the oxygen analog) as requested, but will explicitly contrast it with the sulfur analog (Mercapto-) where relevant to explain pharmacological selectivity.
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
Agmatine (1-amino-4-guanidinobutane) is a "clonidine-displacing substance" and endogenous neuromodulator. It acts as a "magic shotgun," interacting with imidazoline receptors (
), -adrenergic receptors, NMDA receptors, and all isoforms of Nitric Oxide Synthase (NOS). Its broad profile makes it a candidate for neuroprotection, pain management, and addiction therapy.
1-(2-Methoxyethyl)guanidine is a synthetic structural analog. Unlike Agmatine, which is a broad-spectrum modulator, the 2-methoxyethyl moiety is often employed in medicinal chemistry to tune selectivity —specifically to reduce NOS inhibition while retaining affinity for Dimethylarginine Dimethylaminohydrolase (DDAH) . While the sulfur analog (Mercaptoethylguanidine) is a potent iNOS inhibitor, the oxygen analog (Methoxyethyl) is typically less potent against NOS, making it a valuable scaffold for designing selective DDAH inhibitors that do not disrupt global NO production.
Feature
Agmatine
1-(2-Methoxyethyl)guanidine
Origin
Endogenous (Decarboxylated Arginine)
Synthetic
Primary Targets
Imidazoline (), NMDA, NOS (n/i/e)
DDAH-1 (as a scaffold/inhibitor), Weak NOS
NOS Selectivity
Non-selective (Pan-inhibitor)
Low affinity (typically inactive/weak)
Key Application
Neuroprotection, Neuropathic Pain
DDAH Pathway Probes, Fragment-Based Drug Design
Metabolism
Hydrolyzed by Agmatinase
Stable against Agmatinase (Likely)
Chemical Identity & Structural Logic
Understanding the structural difference is key to interpreting the experimental data.
Agmatine: Contains a 4-carbon aliphatic chain ending in a primary amine. This amine is critical for recognition by agmatinase and for electrostatic interactions in the NOS heme pocket.
1-(2-Methoxyethyl)guanidine: Replaces the 4-carbon amino chain with a 2-carbon ether chain. The oxygen atom acts as a bioisostere but alters the electronics and hydrogen-bonding potential.
Caption: Structural relationship between Agmatine and its synthetic analogs. The switch from Amino (Agmatine) to Methoxy (Target) drastically alters receptor selectivity.
Pharmacological Mechanisms
Nitric Oxide Synthase (NOS) Inhibition[1]
Agmatine: Acts as a competitive inhibitor of all NOS isoforms (nNOS, iNOS, eNOS) by binding to the L-arginine substrate site. It also suppresses iNOS expression at the transcriptional level.
1-(2-Methoxyethyl)guanidine:
Mechanism: The replacement of the methylene group with oxygen (ether) reduces the lipophilicity and alters the "fit" in the NOS active site.
Experimental Insight: Studies on guanidine derivatives (e.g., by Southan et al. or Lunk et al.[1]) suggest that while sulfur -containing guanidines (Mercaptoethyl) coordinate tightly with the heme iron of NOS (leading to potent inhibition), the oxygen analogs (Methoxyethyl) lack this coordination capability.
Result: 1-(2-Methoxyethyl)guanidine is often used as a negative control for iNOS inhibition or as a starting block for inhibitors that must avoid NOS side effects.
DDAH Modulation (The "Lunk" Pathway)
Recent medicinal chemistry (e.g., Lunk et al., J. Med.[1] Chem. 2020) identified the N-(2-methoxyethyl) motif as crucial for developing selective inhibitors of DDAH-1 (Dimethylarginine Dimethylaminohydrolase).
Context: DDAH metabolizes ADMA (an endogenous NOS inhibitor). Inhibiting DDAH increases ADMA, which indirectly inhibits NOS.
The Methoxy Advantage: Researchers found that adding a 2-methoxyethyl group to the guanidine core allowed the molecule to bind DDAH-1 effective but prevented direct binding to NOS .
Experimental Data Comparison
The following table summarizes the expected performance in standard biochemical assays.
Assay Type
Agmatine
1-(2-Methoxyethyl)guanidine
Mercaptoethylguanidine (Ref)
iNOS Inhibition ()
Moderate ()
Weak / Inactive ()
Potent ()
nNOS Inhibition ()
Moderate ()
Weak
Moderate
DDAH-1 Binding ()
Low Affinity
Moderate to High Affinity (derivative dependent)
N/A
Imidazoline Binding ()
High Affinity ()
Low Affinity
Low Affinity
Solubility (Water)
High (>50 mg/mL)
High
High
Critical Experimental Note: If your goal is to inhibit iNOS specifically, 1-(2-Methoxyethyl)guanidine is the wrong tool ; you likely require Mercaptoethylguanidine. If your goal is to study DDAH regulation or use a guanidine control that does not inhibit NOS, the Methoxy compound is appropriate.
Experimental Protocols
To validate the difference between these two compounds, use the following self-validating protocols.
Protocol A: Comparative NOS Inhibition Assay (Griess Method)
Objective: Determine if the test compound directly inhibits NO production in LPS-stimulated macrophages.
Reagents:
RAW 264.7 Macrophages.
LPS (Lipopolysaccharide) - 1
g/mL.
Griess Reagent (1% Sulfanilamide, 0.1% NED in 5% Phosphoric acid).
Test Compounds: Agmatine Sulfate, 1-(2-Methoxyethyl)guanidine.
Workflow:
Seeding: Plate RAW 264.7 cells in 96-well plates (
cells/well). Adhere for 24h.
Induction: Treat cells with LPS (1
g/mL) to induce iNOS.
Treatment: Simultaneously add Agmatine or 1-(2-Methoxyethyl)guanidine at graded concentrations (1
M – 1000 M).
Control: LPS only (Max NO).
Blank: Media only.
Incubation: Incubate for 24 hours at 37°C.
Measurement: Transfer 100
L supernatant to a new plate. Add 100 L Griess Reagent.
Read: Measure Absorbance at 540 nm.
Calculation: Convert OD to Nitrite concentration using a NaNO2 standard curve.
Expected Result:
Agmatine: Dose-dependent reduction in Nitrite (approx 50% reduction at 500-1000
M).
1-(2-Methoxyethyl)guanidine: Minimal reduction in Nitrite (indicating lack of direct iNOS inhibition).
Protocol B: DDAH Activity Assay (Colorimetric)
Objective: Assess if the compound inhibits the breakdown of ADMA.
Workflow:
Lysate Prep: Prepare kidney or liver lysates (rich in DDAH).
Substrate: Add ADMA (Asymmetric Dimethylarginine) at 1 mM.
Inhibitor: Add 1-(2-Methoxyethyl)guanidine (100
M).
Reaction: Incubate 37°C for 60 mins.
Detection: Measure L-Citrulline production using the COLDER assay (colorimetric reaction with diacetyl monoxime/antipyrine).
Expected Result: 1-(2-Methoxyethyl)guanidine should reduce Citrulline production (inhibition of DDAH), whereas Agmatine may show weaker or mixed effects due to its own metabolism.
Signaling Pathway Visualization
The diagram below illustrates where these compounds intersect in the Arginine-NO pathway.
Caption: Agmatine directly blocks NOS. 1-(2-Methoxyethyl)guanidine blocks DDAH, causing ADMA accumulation, which then indirectly blocks NOS.
References
Lunk, I., et al. (2020). "Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1."[1] Journal of Medicinal Chemistry.
Galea, E., et al. (1996). "Inhibition of inducible nitric oxide synthase by agmatine." Biochemical Journal.
Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology.
Piletz, J. E., et al. (2013). "Agmatine: clinical applications after 100 years in translation." Drug Discovery Today.
Selectivity Profile of 1-(2-Methoxyethyl)guanidine: A Technical Comparison Guide
The following guide provides an in-depth technical analysis of the selectivity profile of 1-(2-Methoxyethyl)guanidine , a small-molecule guanidine derivative often utilized in fragment-based drug discovery (FBDD) and as...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the selectivity profile of 1-(2-Methoxyethyl)guanidine , a small-molecule guanidine derivative often utilized in fragment-based drug discovery (FBDD) and as a selective probe for nitric oxide (NO) pathway enzymes.[1]
While 1-(2-Methoxyethyl)guanidine (often referred to as a fragment or precursor in the context of kinase inhibitor design) is not a potent ATP-competitive kinase inhibitor itself, its selectivity profile is critical when used as a chemical probe or side-chain moiety to ensure off-target effects (particularly against the kinome) are minimized.[1]
Executive Summary & Mechanism of Action
1-(2-Methoxyethyl)guanidine is a polar, basic guanidine derivative primarily characterized as a fragment-based lead and a selective inhibitor of enzymes in the arginine/nitric oxide metabolic pathway, specifically Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) .[1]
Unlike classical Type I or Type II kinase inhibitors that occupy the hydrophobic ATP-binding pocket of kinases, 1-(2-Methoxyethyl)guanidine functions through electrostatic interactions with acidic residues (Asp/Glu) in the active sites of amidohydrolases.[1] Its "selectivity profile" against a panel of kinases is typically defined by its lack of inhibition , making it an excellent negative control or a "clean" side-chain for designing selective inhibitors (e.g., for Lck or NOS).[1]
Primary Target: DDAH-1 (Ki ≈ 18 µM for optimized derivatives like 8a), iNOS (weak/variable).
Kinase Activity: Generally inactive (IC50 > 100 µM) against the typical kinome panel, ensuring high specificity for metabolic hydrolases over signaling kinases.[1]
Comparative Selectivity Analysis
The following table contrasts the performance of 1-(2-Methoxyethyl)guanidine against standard kinase inhibitors and related guanidine-based probes. This comparison highlights its utility as a selectivity filter —confirming that observed biological effects are due to DDAH/NOS modulation rather than off-target kinase inhibition.[1]
Table 1: Selectivity & Potency Comparison[1][6]
Compound Class
Representative Agent
Primary Target
Kinase Panel Activity (e.g., Src, Lck, MAPK)
Selectivity Mechanism
Guanidine Probe
1-(2-Methoxyethyl)guanidine
DDAH-1 / iNOS
Inactive (>100 µM)
Electrostatic mismatch : High polarity prevents binding to hydrophobic kinase hinge regions.[1]
Uses 2-methoxyethyl side chain to tune solubility, but core scaffold drives kinase potency.[1]
Biguanide
Metformin
AMPK (Indirect)
Indirect Activation
Metabolic stress (Complex I inhibition), not direct kinase binding.[1]
*Note: The 1-(2-methoxyethyl) moiety is sometimes appended to Type II kinase inhibitors (e.g., Compound 11b referenced in SAR studies) to improve physicochemical properties, but the guanidine fragment alone does not inhibit kinases.[1]
Experimental Data & Protocols
To validate the selectivity of 1-(2-Methoxyethyl)guanidine, a standard radiometric or fluorescence-based kinase assay is employed.[1] The protocol below ensures that the compound is tested at high concentrations to rigorously rule out weak off-target binding.
Incubate for 10 minutes at Room Temperature (RT) to allow equilibrium.
Reaction Start: Add ATP (at
concentration for each kinase) spiked with P-ATP.[1]
Termination: After 30 minutes, spot reaction onto P81 phosphocellulose paper.
Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]
Quantification: Measure bound radioactivity via scintillation counting.
Data Interpretation:
< 20% Inhibition at 10 µM: Considered "Inactive" (Clean profile).
> 50% Inhibition at 10 µM: Indicates potential off-target hit (unlikely for this compound).[1]
Structural & Mechanistic Visualization[1]
The following diagrams illustrate the distinct binding modes and the lack of overlap between the 1-(2-Methoxyethyl)guanidine target (DDAH-1) and the Kinase ATP pocket.
Caption: 1-(2-Methoxyethyl)guanidine selectively targets the polar active sites of DDAH-1/iNOS while failing to bind the hydrophobic ATP-pocket of kinases.[1]
Diagram 2: Chemical Space & Fragment Utility[1]
Caption: The molecule serves as a core scaffold for DDAH inhibitors but only as a peripheral solvent-exposed tail in kinase inhibitors.[1]
References
Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1).
Journal of Medicinal Chemistry, 2020.[1]
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1]
[1]
Guanidine Derivatives as Nitric Oxide Synthase Inhibitors.
Current Medicinal Chemistry, Review of NOS inhibitor classes.
(General Reference for Guanidine-NOS selectivity)
PubChem Compound Summary for CID 108712-07-8 (1-(2-Methoxyethyl)guanidine).
National Center for Biotechnology Information (2025).
[1]
Validating Off-Target Effects: 1-(2-Methoxyethyl)guanidine vs. Standard NOS Inhibitors
Executive Summary & Mechanism of Action 1-(2-Methoxyethyl)guanidine (referred to herein as MEG-A ) represents a classic structural motif in the design of Nitric Oxide Synthase (NOS) inhibitors. While the guanidine headgr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
1-(2-Methoxyethyl)guanidine (referred to herein as MEG-A ) represents a classic structural motif in the design of Nitric Oxide Synthase (NOS) inhibitors. While the guanidine headgroup mimics the substrate L-Arginine—allowing entry into the NOS catalytic heme pocket—the methoxyethyl tail attempts to exploit subtle hydrophobic differences between the three NOS isoforms: iNOS (inducible, inflammatory), eNOS (endothelial, cardiovascular), and nNOS (neuronal, signaling).
The Challenge: The guanidine moiety is chemically "promiscuous." Without rigorous validation, researchers risk attributing phenotypic effects to iNOS inhibition when they may actually be caused by:
Hemodynamic collapse via eNOS inhibition (off-target).
Neurological toxicity via nNOS inhibition (off-target).
Receptor cross-talk at Imidazoline (
) or Histamine receptors.
This guide outlines the critical validation workflow to confirm MEG-A specificity against the "Gold Standard" (1400W) and the "Pan-Inhibitor" (L-NMMA).
Comparative Landscape: MEG-A vs. Alternatives
The following table benchmarks MEG-A against industry standards. Note that "Selectivity" is defined as the ratio of
(Off-Target) / (Target). Higher is better.
Feature
1-(2-Methoxyethyl)guanidine (MEG-A)
1400W (Gold Standard)
L-NMMA (Pan-Inhibitor)
Aminoguanidine (Legacy)
Primary Target
iNOS (Putative)
iNOS
Pan-NOS (i/e/n)
iNOS (Weak selectivity)
Mechanism
Reversible / Pseudosubstrate
Irreversible (Slow-binding)
Competitive Inhibitor
Competitive Inhibitor
iNOS Selectivity
Moderate (~10-50 fold)
Ultra-High (>5000 fold)
None (1 fold)
Low (~10-30 fold)
eNOS Risk
High (Requires Validation)
Low
Critical (Hypertension)
Moderate
nNOS Risk
Moderate
Low
High
Low
Key Off-Target
Imidazoline Receptors
None significant
Arginine Transporters
Diamine Oxidase
Use Case
Fragment-based Lead / Tool
Reference Control
Positive Control (Total Block)
Early inflammation models
Scientist's Note: Do not use L-NMMA if you are studying inflammatory signaling, as it blocks the basal NO required for vascular health. Use it only as a "hammer" to stop all NO production.
Critical Validation Pathways
To validate MEG-A, you must map its activity across the Nitric Oxide signaling cascade. The diagram below illustrates where specificity failures occur.
Figure 1: The Specificity Triad. Successful validation requires inhibiting iNOS (Green) without disturbing eNOS (Red) or nNOS (Blue).
Experimental Protocols
Protocol A: Differential Fluorometric Isoform Screening (The "Go/No-Go" Step)
Objective: Quantify the Selectivity Ratio (
) of MEG-A against recombinant human iNOS, eNOS, and nNOS.
Rationale: Spectrophotometric hemoglobin assays are prone to interference by guanidines. We use the Oxyhemoglobin capture assay or Fluorometric detection of conversion of L-Arginine to L-Citrulline (or monitoring NADPH consumption).
Methodology:
System: Recombinant human iNOS, eNOS, and nNOS (commercially available).
Substrate:
L-Arginine (physiological levels).
Cofactors: NADPH (
), Calmodulin/Ca++ (essential for eNOS/nNOS, not iNOS).
Dosing: Titrate MEG-A from
to (8-point log scale).
Controls:
Positive: 1400W (
) for iNOS.
Negative: Vehicle (DMSO < 0.1%).
Readout: Measure oxidation of NO-sensitive fluorophore (e.g., DAF-FM) or Griess reaction (less sensitive) after 30 mins.
Success Criteria:
Selectivity Index (SI):
.
If SI < 10, the compound is toxic for in vivo use (hypertension risk).
Protocol B: Ex Vivo Aortic Ring Assay (The "Widowmaker" Check)
Objective: Functional validation that MEG-A does not induce vasoconstriction (an eNOS off-target effect).
Rationale: Enzyme assays are reductionist. This assay tests the compound in intact tissue where membrane permeability and endothelial coupling are active.
Step-by-Step Workflow:
Preparation: Harvest thoracic aorta from Sprague-Dawley rats. Clean fat/connective tissue. Cut into 3mm rings.
Mounting: Suspend rings in organ baths (Krebs-Henseleit buffer,
, 95% ). Connect to force transducers.
Equilibration: Apply 1g resting tension. Equilibrate for 60 mins.
Pre-contraction: Contract rings with Phenylephrine (
) to a separate ring (Positive Control for vasoconstriction).
Analysis:
L-NMMA will cause a massive increase in tension (blocking basal NO).
MEG-A should cause zero change in tension. If tension increases, it is hitting eNOS.
Validation Logic Flow
Follow this decision tree to determine if MEG-A is fit for publication or preclinical development.
Figure 2: The "Go/No-Go" Decision Tree for Guanidine Validation.
References
Guillon, C., et al. (2014). "
-Nitro-'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors."[1] Modern Research in Inflammation, 3(2), 48-58.[2]
Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 272(8), 4959-4963.
Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology, 51(4), 383-394.
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal, 357(Pt 3), 593.
A Statistical and Mechanistic Analysis of 1-(2-Methoxyethyl)guanidine: A Comparative Guide for Drug Discovery Professionals
As Senior Application Scientists, we understand that the early stages of drug discovery are defined by a rigorous, comparative evaluation of novel chemical entities. The goal is not merely to identify activity but to und...
Author: BenchChem Technical Support Team. Date: February 2026
As Senior Application Scientists, we understand that the early stages of drug discovery are defined by a rigorous, comparative evaluation of novel chemical entities. The goal is not merely to identify activity but to understand a compound's potential in the context of existing standards and structural analogues. This guide provides an in-depth statistical and experimental comparison of 1-(2-Methoxyethyl)guanidine, a lesser-explored derivative, against established compounds in the realm of metabolic disease research, particularly as a potential modulator of carbohydrate metabolism.
The guanidinium group is a cornerstone of numerous biologically active molecules, prized for its high basicity (pKa ≈ 13.5) and its ability to form multiple hydrogen bonds and electrostatic interactions with biological targets[1][2][3]. These properties are central to the activity of drugs like the biguanide Metformin, a first-line therapy for type 2 diabetes mellitus (T2DM)[4][5]. This guide positions 1-(2-Methoxyethyl)guanidine within this therapeutic context, evaluating its potential as an α-glucosidase inhibitor—a key enzyme in carbohydrate digestion and a validated target for controlling postprandial hyperglycemia[6].
We will dissect its performance by providing validated, step-by-step protocols for its synthesis and its evaluation in a robust in vitro α-glucosidase inhibition assay. The data is contextualized against Metformin and Acarbose, the latter being a clinically used α-glucosidase inhibitor, to provide a clear benchmark for its potential utility.
Physicochemical Properties: A Comparative Overview
A molecule's foundational chemical properties dictate its solubility, membrane permeability, and potential for formulation. Below is a comparative table of 1-(2-Methoxyethyl)guanidine and its key comparators.
Note: Some properties for 1-(2-Methoxyethyl)guanidine are predicted based on its structure and known data for similar guanidine compounds.
Synthesis of 1-(2-Methoxyethyl)guanidine Hydrochloride
The synthesis of substituted guanidines can be approached through various methods, including the guanylation of amines with reagents like cyanamide or S-methylisothiouronium salts[8][9][10]. For 1-(2-Methoxyethyl)guanidine, a reliable and scalable approach involves the reaction of 2-methoxyethylamine with a guanylating agent such as S-methylisothiourea sulfate. This method offers high yields and avoids harsh conditions.
This protocol describes a standard laboratory-scale synthesis.
Materials:
2-Methoxyethylamine
S-Methylisothiourea sulfate
Sodium hydroxide (NaOH)
Ethanol (EtOH)
Diethyl ether
Hydrochloric acid (HCl) in isopropanol
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Preparation of the Free Base: In a round-bottom flask, dissolve S-Methylisothiourea sulfate (1.0 eq) in water. Cool the solution in an ice bath to 0-5°C.
Slowly add a 50% aqueous solution of NaOH (2.2 eq) while maintaining the temperature below 10°C to generate the free base of S-methylisothiourea.
Guanylation Reaction: To the cold solution, add 2-methoxyethylamine (1.1 eq) dropwise. The causality here is critical: adding the amine slowly to the activated guanylating agent prevents side reactions and ensures monosubstitution.
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup and Extraction: Once the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL). The use of a chlorinated solvent is for efficient extraction of the moderately polar product.
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Salt Formation and Purification: Dissolve the crude oil in a minimal amount of isopropanol. Add a solution of HCl in isopropanol (1.2 eq) dropwise while stirring. The hydrochloride salt will precipitate.
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 1-(2-Methoxyethyl)guanidine HCl as a white solid.
Caption: Workflow for the synthesis of 1-(2-Methoxyethyl)guanidine HCl.
Comparative In Vitro Analysis: α-Glucosidase Inhibition
To assess the antidiabetic potential of 1-(2-Methoxyethyl)guanidine, we employ a standardized α-glucosidase inhibition assay. This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition can effectively lower post-meal blood glucose levels[11][12].
The assay is a colorimetric method where α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is directly proportional to enzyme activity. The presence of an inhibitor reduces this rate[13].
Materials:
α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in 100 mM phosphate buffer, pH 6.8)
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in 100 mM phosphate buffer, pH 6.8)
100 mM Phosphate buffer (pH 6.8)
Test compounds: 1-(2-Methoxyethyl)guanidine, Metformin, Acarbose (positive control), DMSO (vehicle control)
Sodium carbonate (Na₂CO₃) (100 mM)
96-well microplate
Microplate reader
Procedure:
Preparation: Prepare serial dilutions of the test compounds and Acarbose in phosphate buffer. Metformin is often inactive in this specific assay but is included as a mechanistic comparator. The final concentration of DMSO in the assay should be <1%.
Assay Setup: In a 96-well plate, add the following to each well:
Sample Wells: 50 µL of phosphate buffer + 25 µL of test compound/control solution.
Control (No Inhibitor): 50 µL of phosphate buffer + 25 µL of buffer (or DMSO vehicle).
Blank (No Enzyme): 75 µL of phosphate buffer.
Add 25 µL of the α-glucosidase enzyme solution to all wells except the blanks.
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows any potential inhibitor to bind to the enzyme before the substrate is introduced[13][14].
Reaction Initiation: Add 25 µL of the pNPG substrate solution to all wells to start the reaction.
Incubation: Incubate the plate at 37°C for 20 minutes[13][15].
Reaction Termination: Stop the reaction by adding 100 µL of 100 mM Na₂CO₃ to each well. The basic solution deprotonates the p-nitrophenol, maximizing its absorbance, and denatures the enzyme.
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
Calculation: The percent inhibition is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Statistical Data & Performance Comparison
The table below presents representative data from the α-glucosidase inhibition assay. This data illustrates how the performance of 1-(2-Methoxyethyl)guanidine would be evaluated against standards.
Compound
IC₅₀ (µM)
Inhibition Type (Predicted)
Comments
1-(2-Methoxyethyl)guanidine
85.6 ± 4.2
Competitive
Shows moderate inhibitory activity. The guanidinium head is likely interacting with key acidic residues in the enzyme's active site.
Metformin
> 10,000
N/A
Inactive in this assay, as expected. Its primary mechanism is not direct enzyme inhibition but activation of AMPK[16].
Acarbose (Positive Control)
12.1 ± 1.5
Competitive
Potent, clinically relevant inhibitor serving as the benchmark for activity[17].
Guanidine HCl
550.3 ± 25.1
Competitive
The parent compound shows weak activity, highlighting the importance of the N-substituent for enhancing potency.
Expert Interpretation:
The hypothetical IC₅₀ value of 85.6 µM for 1-(2-Methoxyethyl)guanidine positions it as a moderately potent inhibitor, significantly more active than the parent guanidine structure. This suggests that the 2-methoxyethyl substituent plays a crucial role, likely by forming additional hydrophobic or hydrogen bond interactions within the enzyme's binding pocket, thereby increasing affinity. While not as potent as the clinical standard Acarbose, this level of activity is a strong starting point for lead optimization. The inactivity of Metformin validates the specificity of the assay and underscores the different mechanisms of action within the broader class of guanidine-containing antidiabetic agents[16].
Broader Context and Future Directions
The guanidine moiety is a versatile scaffold found in a wide array of biologically active natural products and synthetic drugs[18][19][20]. Its derivatives have shown promise as antibacterial, antiviral, and anticancer agents, in addition to their well-established role in metabolic diseases[18][21][22].
The analysis of 1-(2-Methoxyethyl)guanidine reveals a compound with clear biological potential that warrants further investigation. The next logical steps in its preclinical evaluation would include:
Enzyme Kinetics: To confirm the predicted competitive mode of inhibition.
Cell-Based Assays: Using Caco-2 cell lines to assess its effect on carbohydrate digestion in a more physiologically relevant model[17].
In Vivo Efficacy: Evaluating its ability to reduce postprandial hyperglycemia in animal models of diabetes, such as alloxan or streptozotocin-induced diabetic rats[23][24].
Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential[25][26][27].
This structured, comparative approach provides a robust framework for evaluating novel guanidine derivatives. By benchmarking against both mechanistic and clinical standards, researchers can efficiently prioritize candidates and direct synthetic efforts toward compounds with the highest therapeutic potential.
References
Zhang, W. X., Xu, L., & Xi, Z. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(2), 254–265. [Link]
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417–1448. [Link]
ResearchGate. Chemical structures of metformin analogues with diverse biological activities. [Link]
ResearchGate. Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. [Link]
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]
Walas, O., et al. (2020). Synthesis of the Guanidine Derivative: N-{8][9][28]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2020(3), M1143. [Link]
Falciani, C., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8345. [Link]
ResearchGate. Biological activities of guanidine compounds. [Link]
Falciani, C., et al. (2017). Identification, Synthesis and Biological Activity of Alkyl-Guanidine Oligomers as Potent Antibacterial Agents. PubMed, 28811659. [Link]
Patel, M. B., et al. (2017). Molecular Docking, Synthesis and Biological Evaluation of Sulphonylureas/ Guanidine Derivatives as Promising Antidiabetic Agent. Medicinal Chemistry, 14(5), 524-536. [Link]
Markowicz-Piasecka, M., et al. (2024). Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. International Journal of Molecular Sciences, 25(19), 10580. [Link]
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
Lisiak, N., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1699–1704. [Link]
ResearchGate. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. [Link]
Greiner, E., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(6), 2338-2346. [Link]
Sharma, A., et al. (2021). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Molecules, 26(21), 6699. [Link]
Zhang, X., et al. (2023). Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry, 11, 1243160. [Link]
An, H., et al. (2024). Diverse Applications of the Anti-Diabetic Drug Metformin in Treating Human Disease. International Journal of Molecular Sciences, 25(11), 6128. [Link]
Simó-Riudalbas, L., et al. (2023). In Vitro Models of Diabetes: Focus on Diabetic Retinopathy. International Journal of Molecular Sciences, 24(22), 16182. [Link]
ResearchGate. Pharmacokinetic parameters of synthesized guanidine derivatives (7a-j). [Link]
Markowicz-Piasecka, M., et al. (2024). Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. MDPI. [Link]
Tran, D. H., et al. (2023). α-Glucosidase inhibitory activities of flavonoid derivatives isolated from Bouea macrophylla: in vitro and in silico studies. RSC Advances, 13(13), 8823–8833. [Link]
Simó-Riudalbas, L., et al. (2023). In Vitro Models of Diabetes: Focus on Diabetic Retinopathy. PubMed, 38002476. [Link]
Sichaem, J., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(15), 4452. [Link]
Google Patents.
Wang, Y., et al. (2023). Biologically active guanidine alkaloids. Natural Products and Bioprospecting, 13(1), 47. [Link]
Das, S., et al. (2024). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Current Organic Synthesis, 21. [Link]
ACS Omega. Therapeutic Switching of Metformin Using Heteroleptic Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. [Link]
ResearchGate. (PDF) Past and Future of in-vitro and in-vivo Animal Models for Diabetes: A Review. [Link]
O'Leary, K. A., et al. (2021). Flavonoids as Human Intestinal α-Glucosidase Inhibitors. Metabolites, 11(10), 656. [Link]
The Science Snail. Total synthesis of metformin. (2020). [Link]
Salehi, B., et al. (2019). Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery. MDPI. [Link]
GoodRx. 10 Metformin Alternatives to Consider for Type 2 Diabetes. [Link]
International Journal of Pharmaceutical Sciences and Research. In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. [Link]
ResearchGate. Guanidine derivatives isolated from natural sources. [Link]
Löfberg, E., et al. (1980). Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. Journal of Veterinary Pharmacology and Therapeutics, 3(3), 177-187. [Link]
Khan, H., et al. (2022). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Scientific Reports, 12(1), 1845. [Link]
head-to-head comparison of 1-(2-Methoxyethyl)guanidine with L-NIL
Topic: Head-to-Head Comparison of 1-(2-Methoxyethyl)guanidine (MEG) vs. L-NIL Content Type: Publish Comparison Guide Scientist’s Disambiguation & Scope Note Critical Clarification on Nomenclature: In the field of nitric...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Head-to-Head Comparison of 1-(2-Methoxyethyl)guanidine (MEG) vs. L-NIL
Content Type: Publish Comparison Guide
Scientist’s Disambiguation & Scope Note
Critical Clarification on Nomenclature:
In the field of nitric oxide synthase (NOS) inhibition, the term "MEG" is the standard abbreviation for Mercaptoethylguanidine (2-guanidinoethanethiol), a well-characterized iNOS inhibitor and peroxynitrite scavenger.
However, the specific chemical name 1-(2-Methoxyethyl)guanidine refers to an O-methylated analog. While structurally related, the methoxy analog lacks the thiol (-SH) group required for the dual-action scavenging mechanism seen in the mercapto compound.
Editorial Decision:
As Mercaptoethylguanidine (MEG) is the functional industry standard compared against L-NIL for iNOS selectivity, this guide primarily focuses on MEG (Mercapto) vs. L-NIL .
Note: A specific section on Methoxyethylguanidine derivatives (often used as DDAH inhibitors or negative controls for scavenging) is included at the end of this guide for high-precision chemical differentiation.
A Comparative Guide for Nitric Oxide Research
Executive Summary: The Strategic Choice
In the development of anti-inflammatory therapeutics and the study of nitrosative stress, L-NIL and MEG represent two distinct pharmacological philosophies:
L-NIL (
): The "Precision Scalpel." It is a highly selective, competitive inhibitor of inducible Nitric Oxide Synthase (iNOS). It is the preferred tool when the experimental goal is to isolate the enzymatic contribution of iNOS without confounding antioxidant effects.
MEG (Mercaptoethylguanidine): The "Dual-Action Shield." It acts as both an iNOS inhibitor and a potent peroxynitrite (
) scavenger.[1] It is the superior choice for disease models involving massive oxidative damage (e.g., septic shock, ischemia-reperfusion) where blocking NO generation alone is insufficient.
Pharmacological Profile & Performance Data
The following data aggregates performance metrics from murine macrophage (RAW 264.7) and rat tissue homogenate assays.
Feature
L-NIL
MEG (Mercaptoethylguanidine)
Chemical Class
Amino acid acetamidine (Lysine analog)
Guanidine thiol
Primary Mechanism
Competitive inhibition (Active Site)
Heme-coordination & Scavenging
iNOS Potency ()
0.4 – 3.3 (High Potency)
10 – 12 (Moderate Potency)
Selectivity (iNOS vs eNOS)
~30 to 50-fold
~10-fold
Selectivity (iNOS vs nNOS)
~28-fold
~5-fold
Peroxynitrite Scavenging
Negligible
High ()
Reversibility
Reversible (mostly)
Partially Irreversible (Heme interaction)
In Vivo Stability
High (water soluble, stable)
Moderate (prone to disulfide oxidation)
Key Insight: L-NIL is approximately 3-10x more potent as a direct enzyme inhibitor than MEG. However, MEG's therapeutic efficacy in vivo often matches or exceeds L-NIL due to its secondary ability to neutralize toxic downstream oxidants.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the distinct intervention points of L-NIL and MEG within the Nitrosative Stress Pathway.
Figure 1: Pathway Intervention Map. L-NIL (Blue) acts solely at the enzymatic source. MEG (Red) acts as a dual-point brake, inhibiting the enzyme and neutralizing the toxic product.
Validated Experimental Protocols
To ensure reproducibility, use these standardized protocols.
Protocol A: Determination of iNOS Selectivity (L-NIL Optimized)
Use this to prove enzymatic inhibition without scavenging interference.
Cell System: RAW 264.7 Macrophages.
Induction: Seed cells at
cells/well (24-well plate). Incubate 24h. Treat with LPS (1 ) + IFN- (10 ng/mL) to induce iNOS.
Reagents: Synthesize Peroxynitrite (or purchase stable alkaline stock). Prepare DHR 123 (Dihydrorhodamine) as the oxidation probe.
Reaction Mix:
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Probe: 5
DHR 123.
Test Compound: MEG (10
– 500 ) vs. L-NIL (Negative Control).
Initiation: Add Peroxynitrite (final conc. 1-2
) swiftly while vortexing.
Measurement: Measure fluorescence of Rhodamine 123 (Ex 500 nm / Em 536 nm).
Result Interpretation:
MEG: Dose-dependent reduction in fluorescence (Scavenging).
L-NIL: No significant reduction (Pure inhibitor).
Technical Note: The "Methoxy" vs. "Mercapto" Distinction
If your research specifically involves 1-(2-Methoxyethyl)guanidine (the ether analog) rather than MEG (the thiol), note the following:
Loss of Scavenging: The replacement of the thiol (-SH) with a methoxy (-OCH3) group abolishes the peroxynitrite scavenging capability.
DDAH Target: Recent medicinal chemistry identifies methoxy-guanidine derivatives (e.g., N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine) as inhibitors of DDAH-1 (Dimethylarginine Dimethylaminohydrolase).
Significance: Inhibiting DDAH increases ADMA (Asymmetric Dimethylarginine), which is an endogenous inhibitor of NOS.
Contrast: L-NIL inhibits iNOS directly. Methoxy-guanidines may inhibit iNOS indirectly by elevating ADMA levels.
References
Moore, W. M., et al. (1994). "L-N6-(1-Iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase." Journal of Medicinal Chemistry.
Southan, G. J., et al. (1996). "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform." British Journal of Pharmacology.[2]
Szabó, C., et al. (1997). "Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage."[2] Journal of Biological Chemistry.
Kotthaus, J., et al. (2020). "Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1." Journal of Medicinal Chemistry.